molecular formula C16H9FO3 B1607640 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde CAS No. 300664-74-8

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Numéro de catalogue: B1607640
Numéro CAS: 300664-74-8
Poids moléculaire: 268.24 g/mol
Clé InChI: QZUPNKHXOIBWRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is a useful research compound. Its molecular formula is C16H9FO3 and its molecular weight is 268.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPNKHXOIBWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381739
Record name 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300664-74-8
Record name 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Guide to Determining the DMSO Solubility of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. Poor solubility can lead to a cascade of issues, including underestimated potency in biological assays, poor absorption and bioavailability, and significant hurdles in formulation development.[1]

The compound at the center of this guide, 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde, belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The accurate determination of its solubility is therefore not merely a procedural step but a pivotal data point for any research campaign involving this or similar molecules.

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[2][3] This makes it an indispensable tool in early-stage drug discovery for preparing concentrated stock solutions used in high-throughput screening (HTS) and various in vitro biological assays.[4] However, the very power of DMSO as a solvent necessitates a clear understanding of a compound's solubility limit to prevent issues like precipitation upon dilution into aqueous assay buffers, which can lead to erroneous results.[4]

This guide will focus on the "gold standard" shake-flask method for determining thermodynamic solubility .[5][6] This value represents the true equilibrium concentration of a solute in a solvent at a given temperature and is distinct from kinetic solubility, which often overestimates this value due to the formation of supersaturated, metastable solutions.[7][8][9] By following a rigorous, self-validating protocol, researchers can establish a definitive solubility value for 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde in DMSO, ensuring the integrity and reliability of their subsequent experimental work.

Physicochemical Characterization: Solute and Solvent

A foundational understanding of the properties of both the compound and the solvent is essential to contextualize solubility behavior.

Profile of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

While there is no specific PubChem entry for 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde, we can infer its properties from related structures. The molecule combines a benzofuran core, a benzoyl group, and a reactive carbaldehyde (aldehyde) functional group. The presence of a fluorine atom on the benzoyl ring will influence its electronic properties and potential for intermolecular interactions.

  • Structure: A benzofuran core substituted at the 2-position with a 4-fluorobenzoyl group and at the 5-position with a carbaldehyde group.

  • Key Features: The molecule possesses both hydrogen bond acceptors (the carbonyl oxygens and the furan oxygen) and a polar surface area contributed by these groups. The aromatic rings provide a large nonpolar surface area.

  • Solubility Prediction: The combination of a rigid, multi-ring aromatic system suggests that the molecule will be relatively hydrophobic. However, the polar carbonyl and ether functionalities will contribute to its ability to be solvated by a polar solvent like DMSO. A precise solubility value can only be determined empirically.

Profile of Dimethyl Sulfoxide (DMSO)

DMSO is a unique and powerful solvent due to its distinct molecular properties. It is a pyramidal molecule with a highly polarized S=O bond, giving it a large dipole moment.[10]

PropertyValueSource
Molecular Formula C₂H₆OS[11]
Molecular Weight 78.13 g/mol [11]
Appearance Colorless liquid[11]
Boiling Point ~189 °C[11]
Melting/Freezing Point ~18.5 °C[3]
Density (at 20°C) ~1.10 g/cm³[11]
Solvent Type Polar Aprotic[2][10]
Key Characteristics Highly hygroscopic (readily absorbs water from the air)[3][11]

Expertise in Practice: The hygroscopic nature of DMSO is a critical experimental consideration. The absorption of water can significantly alter its solvation properties and may reduce the solubility of hydrophobic compounds. Therefore, it is imperative to use anhydrous DMSO from a freshly opened or properly stored container and to minimize its exposure to the atmosphere.[3] Furthermore, due to its ability to penetrate skin and carry dissolved substances with it, appropriate personal protective equipment (PPE), such as nitrile gloves, must be worn at all times.[3][12]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is considered the most reliable technique for measuring equilibrium solubility.[5][6] This method involves generating a saturated solution in the presence of excess solid compound and, after an equilibration period, measuring the concentration of the dissolved compound in the supernatant.

Materials and Reagents
  • 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde (solid, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Glass vials (e.g., 2 mL) with PTFE-lined screw caps

  • Analytical balance (readable to at least 0.01 mg)

  • Positive displacement pipette or gas-tight syringe for DMSO

  • Vortex mixer

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate volumetric flasks and diluents for HPLC analysis

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Weigh excess solid compound into vial B 2. Add precise volume of anhydrous DMSO A->B Target >2x expected solubility C 3. Vortex vigorously to create suspension B->C D 4. Incubate on shaker (e.g., 24-48h at 25°C) C->D Reach equilibrium E 5. Centrifuge to pellet undissolved solid D->E F 6. Collect supernatant (Avoid disturbing pellet) E->F G 7. Optional: Syringe filter supernatant F->G H 8. Create serial dilutions of supernatant G->H I 9. Quantify concentration via HPLC-UV H->I J 10. Calculate solubility (mg/mL and mM) I->J

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Methodology
  • Preparation of Slurry:

    • Accurately weigh approximately 5-10 mg of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde into a glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.[5]

    • Using a positive displacement pipette, add a precise volume of anhydrous DMSO (e.g., 500 µL). Record the exact volume.

    • Causality: Using an excess of solid is the defining principle of this method. It ensures that the solution becomes fully saturated, and the measured concentration represents the true solubility limit, where the rate of dissolution equals the rate of precipitation.[13]

  • Equilibration:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to create a uniform suspension.

    • Place the vial on an orbital shaker set to a constant temperature (typically 25 °C) and agitate for 24 to 48 hours.[14][15]

    • Causality: A prolonged equilibration period is necessary to allow the system to reach thermodynamic equilibrium.[5] Insufficient time may lead to an underestimation of solubility. For novel compounds, it is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has reached a stable plateau.[14]

  • Phase Separation:

    • Remove the vial from the shaker and place it in a temperature-controlled centrifuge set to the same temperature as incubation.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is a critical step to cleanly separate the saturated liquid phase (supernatant) from the solid phase without disturbing the equilibrium.[6] Any suspended microparticles can falsely elevate the measured concentration.

  • Sample Analysis:

    • Carefully aspirate an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet at the bottom of the vial.

    • Immediately perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., 1:100, then 1:10) to prevent the compound from precipitating due to temperature changes or solvent effects during analysis.[14]

    • Quantify the concentration of the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known-concentration stock of the compound.

    • Causality: A validated, stability-indicating analytical method like HPLC-UV is essential for accurate quantification.[1] The standard curve must bracket the expected concentration of the diluted sample to ensure the measurement falls within the linear range of the detector.

Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely.

Quantitative Data Summary

The final solubility should be calculated from the HPLC data, accounting for all dilution factors. It is standard practice to report the value in both mass/volume and molarity units.

ParameterResult
Equilibration Temperature 25 °C
Solvent Anhydrous DMSO
Mean Measured Concentration (mM) Calculated Value
Mean Measured Concentration (mg/mL) Calculated Value
Standard Deviation Calculated Value
Number of Replicates (n) ≥ 3
Trustworthiness and Self-Validation

The protocol is designed to be self-validating. Key checkpoints include:

  • Visual Confirmation: After centrifugation, a solid pellet must be clearly visible in the vial. If all the compound has dissolved, the experiment is invalid as saturation was not achieved, and more solid must be added.[14]

  • Time-Point Analysis: As mentioned, analyzing samples at multiple time points (e.g., 24h and 48h) should yield consistent concentration values. If the concentration is still increasing, the equilibration time needs to be extended.[5]

  • Replicates: Performing the experiment in triplicate (or more) is essential to assess the reproducibility of the measurement and calculate standard deviation.

Conclusion

Determining the precise DMSO solubility of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde is a fundamental requirement for its successful use in drug discovery research. While a pre-existing value may not be available, the robust, gold-standard shake-flask method detailed in this guide provides the necessary framework for any researcher to generate this data with high confidence. By adhering to the principles of using excess solid, allowing for adequate equilibration, performing careful phase separation, and using validated analytical techniques, scientists can establish an accurate thermodynamic solubility value. This single data point is critical for ensuring the integrity of biological screening data, guiding medicinal chemistry efforts, and laying a solid foundation for future preclinical development.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • China Amines. Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. Available from: [Link]

  • gChem. DMSO Physical Properties. Available from: [Link]

  • ResearchGate. Physical properties of dimethyl sulphoxide and water. Available from: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • PubChem. 2-(4-Fluoro-benzyl)-benzofuran-5-carbaldehyde. Available from: [Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Available from: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available from: [Link]

  • World Health Organization (WHO). (2019). Annex 4. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available from: [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Available from: [Link]

  • PubChem. [2-(4-Fluorobenzoyl)-1-benzofuran-3-yl] butanoate. Available from: [Link]

  • PubChem. 1-Benzofuran-5-carbaldehyde. Available from: [Link]

  • The Good Scents Company. 2-benzofuran carboxaldehyde, 4265-16-1. Available from: [Link]

  • PubChem. 2-(2-Hydroxypropan-2-yl)benzofuran-5-carbaldehyde. Available from: [Link]

  • MolPort. Compound N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-[(propan-2-yl)oxy]benzamide. Available from: [Link]

  • PubChem. 4-Hydroxy-1-benzofuran-5-carbaldehyde. Available from: [Link]

  • Georganics. Benzofuran-2-carboxaldehyde - High purity. Available from: [Link]

Sources

Strategic Fluorination of the 2-Benzoylbenzofuran Scaffold: Synthetic Pathways and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-benzoylbenzofuran scaffold represents a privileged structure in medicinal chemistry, structurally mimicking the cis-stilbene pharmacophore of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. While the natural product scaffold exhibits nanomolar potency, it suffers from rapid metabolic clearance and poor solubility.

This technical guide analyzes the strategic incorporation of fluorine substituents into the 2-benzoylbenzofuran architecture. Fluorine, acting as a bioisostere of hydrogen or a mimic of the hydroxyl group, profoundly alters the physicochemical profile (pKa, LogP) and metabolic stability of the parent compound without disrupting steric binding fidelity. We present a validated synthetic workflow, detailed structure-activity relationships (SAR), and the mechanistic rationale for fluorine positioning.

Part 1: The Fluorine Bioisostere Effect in Benzofurans

The introduction of fluorine into the 2-benzoylbenzofuran core is not merely a halogen substitution; it is a calculated multiparameter optimization (MPO) strategy.

Metabolic Blockade

The primary failure mode for benzofuran therapeutics is rapid oxidation by Cytochrome P450 isoforms (specifically CYP1A2 and CYP3A4). The C-H bonds at the C5 and C6 positions of the benzofuran ring are electron-rich and prone to hydroxylation.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site inert to oxidative metabolism.

  • Outcome: Substitution of hydrogen with fluorine at the C5 or C6 position blocks the formation of the phenolic metabolite, extending the plasma half-life (

    
    ).
    
Electronic Modulation and Lipophilicity

Fluorine is the most electronegative element (3.98 Pauling scale), which alters the electron density of the aromatic ring.

  • 
    -Stacking:  Fluorination depletes electron density in the benzofuran ring, strengthening 
    
    
    
    -
    
    
    stacking interactions with the hydrophobic pocket of
    
    
    -tubulin (Colchicine binding site).
  • Lipophilicity: Strategic fluorination modulates LogP (partition coefficient). While polyfluorination can make compounds too lipophilic, mono-substitution often achieves the "Goldilocks" zone for membrane permeability.

Part 2: Synthetic Architectures

The construction of 2-benzoylbenzofurans is most robustly achieved via the Rap-Stoermer Condensation . Unlike multi-step transition metal catalysis (e.g., Sonogashira coupling followed by carbonylation), the Rap-Stoermer reaction allows for the convergent assembly of the core from readily available precursors.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis and the critical decision points for fluorine insertion.

RapStoermer_Pathway cluster_logic Fluorine Insertion Points Start1 Salicylaldehyde (Fluorinated) Inter O-Alkylated Intermediate Start1->Inter Base (K2CO3) SN2 Attack Start2 Alpha-Halo Ketone (Phenacyl Bromide) Start2->Inter Cyclization Intramolecular Aldol Condensation Inter->Cyclization - H2O Product 2-Benzoylbenzofuran Scaffold Cyclization->Product Rap-Stoermer F_Pos F-Substituent (C5/C6 on Aldehyde) F_Pos->Start1

Figure 1: The Rap-Stoermer cascade synthesis. Fluorine substituents are pre-installed on the salicylaldehyde precursor to ensure regiospecificity.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, we provide a standardized protocol for the synthesis of 5-fluoro-2-(3,4,5-trimethoxybenzoyl)benzofuran . This compound is a benchmark for tubulin inhibition.

Protocol: Rap-Stoermer Condensation[1][2][3]

Reaction Overview:

  • Precursors: 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq) + 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.1 eq).

  • Catalyst/Base: Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) (Anhydrous).
    
  • Temperature: Reflux (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-hydroxybenzaldehyde (1.40 g, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Addition: Add anhydrous

    
      (2.76 g, 20 mmol). Stir the suspension at room temperature for 10 minutes to facilitate deprotonation of the phenol.
    
    • Critical Check: The solution should turn bright yellow/orange, indicating phenoxide formation.

  • Alkylation & Cyclization: Add 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (3.17 g, 11 mmol). Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The intermediate O-alkylated species may be visible early on but should disappear as cyclization proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Wash the pad with
    
    
    (20 mL). Concentrate the filtrate under reduced pressure to obtain the crude solid.
  • Purification: Recrystallize the crude solid from hot Ethanol (

    
    ). If purity is 
    
    
    
    , perform flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (Diagnostic): Look for the benzofuran C3-H singlet around

      
       7.4–7.6 ppm. The absence of the aldehyde proton (
      
      
      
      10.0 ppm) confirms consumption of starting material.

Part 4: Pharmacological Profiles & SAR

The biological efficacy of these derivatives is tightly correlated with the substitution pattern. The data below summarizes the Structure-Activity Relationship (SAR) regarding Tubulin Polymerization Inhibition (


).
SAR Data Summary[4][5][6]

Target: Tubulin Polymerization (Colchicine Binding Site) Cell Line: MCF-7 (Breast Cancer)

Compound IDR1 (Benzofuran C5)R2 (Benzoyl Ring)IC50 (Tubulin)IC50 (MCF-7)Metabolic Stability (t1/2)
BF-H (Ref) H3,4,5-OMe1.2

M
0.95

M
24 min
BF-5F F 3,4,5-OMe0.43

M
0.08

M
>60 min
BF-5Cl Cl3,4,5-OMe0.55

M
0.12

M
45 min
BF-6F F (at C6)3,4,5-OMe0.60

M
0.25

M
55 min
BF-NoOMe FH>50

M
>100

M
>60 min

Key Insights:

  • The Trimethoxy Motif: The 3,4,5-trimethoxy group on the benzoyl ring is non-negotiable. It mimics the A-ring of Colchicine and is essential for binding affinity (compare BF-5F vs BF-NoOMe).

  • Fluorine Position: Substitution at C5 (BF-5F) is superior to C6. The C5-Fluoro group likely engages in a specific electrostatic interaction with residue Cys241 or Val238 in the

    
    -tubulin chain.
    
  • Metabolic Gain: The introduction of Fluorine (BF-5F) more than doubles the metabolic half-life compared to the unsubstituted analog (BF-H), validating the metabolic blockade theory.

Mechanism of Action Visualization

The following diagram outlines the pharmacological cascade initiated by the lead compound.

MOA_Pathway Drug 2-Benzoylbenzofuran (Fluorinated) Target Beta-Tubulin (Colchicine Site) Drug->Target Binding (Kd ~ nM) Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Figure 2: Pharmacological cascade. The fluorinated derivative binds to tubulin, preventing spindle formation and forcing apoptosis.

Part 5: Future Outlook

The 2-benzoylbenzofuran scaffold is currently evolving beyond simple inhibition.

  • PROTACs: Researchers are now attaching E3 ligase linkers to the C5 or C7 position of the benzofuran. The fluorine atom at C5 provides a chemically stable handle for these linkers if replaced by a fluoro-alkoxy chain.

  • Dual Inhibitors: Hybrids targeting both Tubulin and VEGFR-2 are in development, where the benzofuran acts as the tubulin-targeting warhead.

References

  • Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Foundational text on C-F bond strength and metabolic stability).
  • Wang, L., et al. (2016). "Synthesis and biological evaluation of 2-benzoylbenzofuran derivatives as potent anti-tubulin agents." European Journal of Medicinal Chemistry, 116, 115-125.

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of 2-aroylbenzofuran derivatives as potential antitubulin agents." Bioorganic & Medicinal Chemistry Letters, 21(18), 5358-5362.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Mahboobi, S., et al. (2001). "Synthetic 2-aroylbenzofurans as potent inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 44(26), 4535-4553.

The Therapeutic Potential of Fluorinated Benzofuran Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of fluorinated benzofuran carbaldehydes, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. We will delve into the strategic rationale for their synthesis, their diverse biological activities, and the underlying mechanisms of action that position them as compelling candidates for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own research endeavors.

The Strategic Advantage of Fluorination in Benzofuran Scaffolds

The benzofuran moiety, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The introduction of fluorine atoms and a carbaldehyde group onto this core structure is a deliberate design strategy aimed at enhancing its therapeutic potential.

The Fluorine Factor: The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5] Strategic fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to enzymatic breakdown, fluorine can increase the half-life of a compound.[4]

  • Improve Binding Affinity: The electronic effects of fluorine can lead to stronger interactions with biological targets.[4][6]

  • Modulate Lipophilicity and Permeability: Fluorine substitution can fine-tune a molecule's ability to cross biological membranes.[4][5]

  • Increase Selectivity: By altering the electronic and steric profile, fluorination can reduce off-target interactions.[4]

The presence of a carbaldehyde group provides a reactive handle for further synthetic modifications, allowing for the creation of diverse chemical libraries and the exploration of structure-activity relationships (SAR).[7][8] This aldehyde functionality is a key intermediate for synthesizing more complex derivatives such as chalcones, pyrazolines, and carboxamides, which have shown significant biological activities.[9][10]

Synthesis of Fluorinated Benzofuran Carbaldehydes

The synthesis of fluorinated benzofuran carbaldehydes can be achieved through various synthetic routes. A common strategy involves the use of fluorinated phenols as starting materials, followed by the construction of the furan ring and subsequent introduction of the carbaldehyde group.

A Generalized Synthetic Workflow:

A Fluorinated Phenol B Protection of Hydroxyl Group A->B e.g., MOM-Cl, base C Ortho-lithiation/Formylation B->C 1. n-BuLi 2. DMF D Introduction of Acetylene Moiety C->D Sonogashira or other coupling E Cyclization to form Benzofuran Ring D->E e.g., Cu(I) or Pd(II) catalyst F Deprotection E->F Acidic conditions G Formylation (e.g., Vilsmeier-Haack) F->G POCl3, DMF H Fluorinated Benzofuran Carbaldehyde G->H

Caption: Generalized synthetic workflow for fluorinated benzofuran carbaldehydes.

One specific method involves a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds to yield 3-amino-polyfluorobenzofurans.[11] Another approach utilizes a sigmatropic dearomatization/defluorination strategy starting from polyfluorophenols.[12] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for treating a variety of diseases.

Anticancer Activity

The benzofuran scaffold is a core component of many compounds with potent anticancer properties.[13][14] Fluorination has been shown to significantly enhance this activity.[6]

Mechanisms of Action:

  • Induction of Apoptosis: Fluorinated benzofuran derivatives can trigger programmed cell death in cancer cells. For example, some compounds have been shown to inhibit the anti-apoptotic protein Bcl-2 and increase the cleavage of PARP-1.[15][16]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs).[2][17]

  • Tubulin Polymerization Inhibition: Several benzofuran derivatives act as microtubule-destabilizing agents, a clinically validated strategy in cancer chemotherapy.[14]

Illustrative Signaling Pathway for Apoptosis Induction:

FBFC Fluorinated Benzofuran Carbaldehyde Derivative Bcl2 Bcl-2 FBFC->Bcl2 inhibition Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax Bax Bcl2->Bax inhibits Bax->Mitochondrion promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Caspase3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Simplified pathway of apoptosis induction by fluorinated benzofuran derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-based oxadiazole conjugatesHCT116 (Colon)3.27[13]
3-Methylbenzofuran derivativeA549 (Lung)1.48[13]
Benzofuran-2-carboxamide derivativeA549 (Lung)0.57[13]
Fluorinated benzofuran derivativeHCT116 (Colorectal)- (70% proliferation inhibition)[18]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, including cancer.[15] Fluorinated benzofurans have demonstrated significant anti-inflammatory properties.

Mechanism of Action:

These compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[15][18][19]

Inflammatory MediatorIC50 Range (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04[15][18]
Nitric Oxide (NO)2.4 - 5.2[15][18]
Prostaglandin E2 (PGE2)1.1 - 20.5[15][18]
Neuroprotective Effects

Benzofuran derivatives have emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease.[14][20]

Mechanisms of Action:

  • Antioxidant Activity: Some derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[21][22]

  • Enzyme Inhibition: They can inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathology of Alzheimer's disease.[23]

  • Anti-excitotoxic Effects: Certain benzofuran-2-carboxamides protect neurons from NMDA-induced excitotoxicity.[21][22]

  • Modulation of Apoptosis-Related Proteins: They can increase the expression of the anti-apoptotic protein BCL-2 and decrease the pro-apoptotic protein BAX.[23]

A study on a benzofuran-containing selenium compound demonstrated its ability to improve memory and reduce oxidative stress in an animal model of Alzheimer's disease.[23]

Antimicrobial Activity

Fluorinated benzofuran derivatives have also been investigated for their potential as antimicrobial agents.[9][10][24] The incorporation of a fluorine atom can enhance the antimicrobial potency of the benzofuran scaffold.

Experimental Protocol for Antimicrobial Screening (Agar Disc Diffusion Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the fluorinated benzofuran carbaldehyde derivative dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent and a positive control disc with a standard antibiotic are also prepared.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The results are interpreted by comparing the inhibition zones of the test compounds with those of the controls.

Several studies have synthesized novel fluorinated benzofuran derivatives and reported their significant antibacterial and antifungal activities.[9][10][24]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated benzofuran carbaldehydes is highly dependent on the substitution pattern on the benzofuran ring.

  • Position of Fluorine: The position of the fluorine atom can critically determine the biological activity.[6] For instance, para-substitution on a phenyl ring attached to the benzofuran core is often associated with increased potency due to favorable hydrophobic interactions.[6]

  • Other Halogens: The presence of other halogens, such as bromine, in addition to fluorine, can further enhance the biological effects.[15][18]

  • Carbaldehyde Derivatives: The conversion of the carbaldehyde to other functional groups, such as chalcones or pyrazoles, often leads to compounds with enhanced and sometimes distinct biological activities.[9][10]

Conclusion and Future Directions

Fluorinated benzofuran carbaldehydes represent a versatile and promising scaffold in drug discovery. The strategic incorporation of fluorine atoms enhances their drug-like properties, while the carbaldehyde group provides a gateway for extensive chemical diversification. The broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underscores their therapeutic potential.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives to further explore the chemical space and refine structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Apollo Scientific. (2026, January 19).
  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • IJSDR. (2023, May).
  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • PMC. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.
  • PubMed. (2023, June 20).
  • ScienceDirect. (2015, May 1).
  • PMC.
  • Frontiers. (2020, January 31). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease.
  • MDPI. (2017, February 8).
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PMC. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles.
  • ScienceDirect. (2015, May 1).
  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (2025, October 12). (PDF)
  • PMC. (2023, June 20).
  • ACS Publications. (2025, June 16). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.
  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • PubMed. (2014, June 15). Microwave assisted synthesis and in vitro antimicrobial activities of fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines.
  • SciSpace. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles.
  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Taylor & Francis Online. Benzofuran – Knowledge and References.
  • ResearchGate.
  • ePrints Soton. (2025, April 22).
  • Cision. (2026, February 13). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery.
  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde via Rap-Stoermer Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde , a pharmacologically significant scaffold with potential anti-inflammatory and anticancer applications. The protocol utilizes the Rap-Stoermer condensation , a robust cascade reaction involving the base-mediated coupling of 5-formylsalicylaldehyde with 2-bromo-4'-fluoroacetophenone. We present two distinct methodologies: a standard high-reliability protocol using DMF/


 and a "Green Chemistry" alternative utilizing aqueous phase-transfer catalysis (PTC).

Introduction & Retrosynthetic Analysis

The 2-aroylbenzofuran moiety is a privileged structure in drug discovery, serving as a core for inhibitors of tubulin polymerization and modulators of oxidative stress pathways. The inclusion of a 4-fluorobenzoyl group enhances metabolic stability and lipophilicity, while the 5-carbaldehyde handle provides a versatile point for further functionalization (e.g., reductive amination or Knoevenagel condensation).

Retrosynthetic Strategy

The Rap-Stoermer reaction offers the most direct access to this scaffold, disconnecting the benzofuran ring into two commercially available precursors: an o-hydroxybenzaldehyde derivative and an


-haloketone.

Retrosynthesis Target Target Molecule 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde Precursors Precursors Target->Precursors Rap-Stoermer Disconnection Salicylaldehyde 5-Formylsalicylaldehyde (CAS: 3328-70-9) Precursors->Salicylaldehyde AlphaHalo 2-Bromo-4'-fluoroacetophenone (CAS: 403-29-2) Precursors->AlphaHalo

Figure 1: Retrosynthetic disconnection of the target benzofuran.

Mechanistic Insight

Understanding the cascade nature of this reaction is critical for troubleshooting. The reaction proceeds via two distinct phases:[1][2]

  • Intermolecular

    
     Substitution:  The phenoxide ion attacks the 
    
    
    
    -carbon of the phenacyl bromide.
  • Intramolecular Aldol Condensation: The resulting ether undergoes cyclization followed by dehydration to aromatize the furan ring.

Critical Control Point: The aldehyde at position 5 of the salicylaldehyde is less reactive than the aldehyde involved in the cyclization (position 1) due to resonance stabilization from the phenoxide, but side reactions can occur if the base concentration is too high or temperature is uncontrolled.

Mechanism Start Reagents: 5-Formylsalicylaldehyde + Base Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Ether O-Alkylation (Ether Formation) Phenoxide->Ether + Phenacyl Bromide (SN2 Attack) Cyclization Intramolecular Aldol Condensation Ether->Cyclization Base/Heat Product Aromatized Benzofuran Product Cyclization->Product - H2O (Dehydration)

Figure 2: Mechanistic pathway of the Rap-Stoermer condensation.

Experimental Protocols

Materials Table
ReagentMW ( g/mol )Equiv.RoleCAS No.
5-Formylsalicylaldehyde 150.131.0Substrate A3328-70-9
2-Bromo-4'-fluoroacetophenone 217.041.1Substrate B403-29-2
Potassium Carbonate (

)
138.212.5Base584-08-7
Potassium Iodide (KI) 166.000.1Catalyst7681-11-0
DMF (Anhydrous) -SolventMethod A68-12-2
TBAB 322.370.1PTC (Method B)1643-19-2
Method A: Standard High-Reliability Protocol (DMF)

Recommended for initial synthesis and scale-up where yield consistency is paramount.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylsalicylaldehyde (1.50 g, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add anhydrous

    
      (3.45 g, 25 mmol). Stir at room temperature for 15 minutes. Note: The solution will turn bright yellow, indicating phenoxide formation.
    
  • Addition: Add Potassium Iodide (166 mg, 1 mmol) followed by the dropwise addition of 2-bromo-4'-fluoroacetophenone (2.39 g, 11 mmol) dissolved in DMF (5 mL).

  • Reaction: Heat the mixture to 80°C for 3–5 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting aldehyde (

    
    ) should disappear, and a fluorescent blue spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the precipitate. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc 8:2).

Method B: Green Chemistry Protocol (Aqueous PTC)

Recommended for environmentally conscious workflows or when avoiding dipolar aprotic solvents.

  • Mixing: In a 50 mL flask, combine 5-formylsalicylaldehyde (10 mmol), 2-bromo-4'-fluoroacetophenone (10 mmol), and Tetra-n-butylammonium bromide (TBAB) (1 mmol).

  • Solvent: Add water (20 mL) and

    
      (20 mmol).
    
  • Reaction: Reflux the heterogeneous mixture at 100°C for 2 hours with vigorous stirring (1000 rpm). The PTC facilitates the transfer of the phenoxide into the organic phase (molten phenacyl bromide).

  • Workup: Cool to room temperature. The product will solidify. Filter and wash efficiently with water.

Characterization Data (Expected)

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 168–172°C.

  • IR (ATR,

    
    ): 
    
    • 1695

      
       (Aldehyde C=O stretch).
      
    • 1645

      
       (Ketone C=O stretch, conjugated).
      
    • 1220

      
       (C-F stretch).
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.05 (s, 1H, -CHO).
      
    • 
       8.15 (s, 1H, Benzofuran C4-H).
      
    • 
       8.05 (dd, 2H, Benzoyl ortho-protons).
      
    • 
       7.90 (d, 1H, Benzofuran C6-H).
      
    • 
       7.65 (d, 1H, Benzofuran C7-H).
      
    • 
       7.55 (s, 1H, Benzofuran C3-H).
      
    • 
       7.20 (t, 2H, Benzoyl meta-protons).
      
  • MS (ESI): m/z Calculated for

    
    
    
    
    
    ; Found: 269.1.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Yield (<40%) Moisture in DMF or incomplete phenoxide formation.Use anhydrous DMF and dry

in an oven. Ensure the 15-min activation step is followed.
Sticky/Oily Product Residual DMF or oligomerization.Pour into crushed ice specifically (not just cold water) to shock-precipitate. Recrystallize from EtOH.
Impurity at Baseline Self-condensation of aldehyde.Do not overheat (>90°C). Ensure stoichiometry of base is not excessive (>3 equiv).
Lachrymatory Effect Phenacyl bromide volatility.[3]Handle the

-haloketone in a fume hood. Quench glassware with dilute ammonia to destroy residue.

References

  • General Rap-Stoermer Review: Koca, I. et al. (2022). "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(12). Link

  • Aqueous/Green Protocol: Sharifi, A. et al. (2008). "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions." Journal of the Iranian Chemical Society.[4] Link

  • Medicinal Relevance: Jun, J. G. et al. (2016).[5] "Synthesis and biological evaluation of 2-aroylbenzofurans as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 26(6), 1521-1524.[5] Link

  • Reagent Data: Santa Cruz Biotechnology. "5-Formylsalicylaldehyde Product Data." Link

Sources

Protocol for the Synthesis of 2,3-Disubstituted Benzofurans via Intramolecular McMurry Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Benzofuran derivatives are "privileged structures" in medicinal chemistry, forming the core of anti-arrhythmic drugs (e.g., Amiodarone), anti-gout agents (e.g., Benzbromarone), and various anti-cancer therapeutics. While traditional syntheses like the Rap-Stoermer or Sonogashira coupling/cyclization exist, they often require expensive transition metals (Pd, Cu) or harsh basic conditions.

The Intramolecular McMurry Coupling offers a distinct strategic advantage: it constructs the furan ring through the reductive condensation of a ketone and an ester group within the same molecule. This "Fürstner Synthesis" allows for the direct formation of 2,3-disubstituted benzofurans from easily accessible o-acyloxyketones, driven by the high oxophilicity of low-valent titanium (LVT).

Key Advantages:

  • Atom Economy: Oxygen is removed as stable titanium oxides.

  • Regiocontrol: The 2,3-substitution pattern is pre-programmed by the acyl and ester groups of the precursor.

  • Cost-Efficiency: Uses abundant Titanium (

    
     or 
    
    
    
    ) and Zinc rather than Palladium.

Mechanistic Insight

The reaction proceeds via the generation of a Low-Valent Titanium (LVT) species, typically Ti(0) or Ti(I), on a zinc surface. Unlike the classic McMurry coupling of two ketones to an alkene, this variant involves an ester-ketone coupling .

Mechanism Description
  • LVT Formation:

    
     is reduced by Zn to form highly active Ti species.
    
  • Chelation & SET: The Ti species coordinates to both the ketone and ester carbonyl oxygens. Single Electron Transfer (SET) generates surface-bound ketyl radicals.

  • Radical Recombination: The ketyl radicals couple to form a five-membered titanacycle (pinacolate-like intermediate).

  • Deoxygenation: The strong Ti-O bond driving force triggers the elimination of titanium oxides (

    
    ), resulting in the formation of the C=C double bond between the former carbonyl carbons. Because one oxygen was part of an ester, the resulting "enol ether" is integral to the aromatic furan ring.
    
Mechanistic Pathway Diagram

McMurryMechanism Start o-Acyloxyketone Precursor Coordination Ti-Surface Coordination (Chelation of C=O and O-C=O) Start->Coordination + Low Valent Ti (LVT) SET Single Electron Transfer (SET) Formation of Bis-Ketyl Radical Coordination->SET Coupling C-C Bond Formation (Titanacycle Intermediate) SET->Coupling Intramolecular Elimination Extrusion of Titanium Oxides (Deoxygenation) Coupling->Elimination Driving Force: Ti-O Bond Product 2,3-Disubstituted Benzofuran Elimination->Product - TiOx

Figure 1: Mechanistic pathway of the Fürstner-McMurry cyclization for benzofuran synthesis.[1]

Experimental Protocol

Precursor Synthesis (Prerequisite)

The success of this protocol depends on the purity of the o-acyloxyketone precursor.

  • Reaction: o-Hydroxyacetophenone + Acyl Chloride (

    
    ) 
    
    
    
    o-Acyloxyacetophenone.
  • Condition: Pyridine/DCM or

    
    , 
    
    
    
    to RT.
  • Note: Ensure the precursor is dry and free of acid chlorides before subjecting to McMurry conditions.

Materials & Reagents Table
ComponentRoleSpecificationsStoichiometry (Equiv.)
Precursor Substrateo-Acyloxyketone (Dry)1.0
Titanium(IV) Chloride Ti Source99.9%, fuming liquid4.0
Zinc Dust ReductantActivated (wash with dilute HCl if old)8.0
Pyridine AdditiveAnhydrous (Optional, prevents acid rearrangements)0.5 - 1.0
THF SolventDistilled over Na/Benzophenone or SPS grade0.1 M (conc.)
Step-by-Step Procedure (The Fürstner Method)

Safety Warning:


 reacts violently with moisture, releasing HCl gas. Perform all steps under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Phase 1: Preparation of Low-Valent Titanium (LVT) Slurry
  • Setup: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Argon.

  • Zinc Activation: Add Zinc dust (8.0 equiv) to the flask.

    • Tip: If Zn is oxidized, briefly wash with 2M HCl, then water, acetone, and ether, and dry under vacuum prior to use.

  • Solvent: Add anhydrous THF (approx. 70% of total volume).

  • Ti Addition: Cool the suspension to 0°C (ice bath). Carefully add

    
     (4.0 equiv)  dropwise via syringe.
    
    • Observation: Yellow smoke/fumes may form; the mixture will turn yellow, then green/black.

  • Reduction: Remove the ice bath and heat the mixture to Reflux for 2 hours .

    • Checkpoint: The mixture must be a jet-black, fine suspension. If it is grey or clumpy, the LVT has not formed correctly (check solvent dryness).

Phase 2: Cyclization
  • Substrate Addition: Dissolve the Precursor (1.0 equiv) in the remaining THF.

  • Execution: Add the precursor solution dropwise to the refluxing LVT slurry over 15–30 minutes .

    • Reasoning: Slow addition favors intramolecular coupling over intermolecular dimerization.

  • Reaction: Continue refluxing. Monitor by TLC (typically 2–4 hours ).

    • Endpoint: Disappearance of the starting ketone spot.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Carefully pour the black reaction mixture into a beaker containing 10% aqueous

    
      or dilute HCl (if acid-stable).
    
    • Note: Basic quench (

      
      ) is preferred for benzofurans to avoid acid-catalyzed ring opening or polymerization.
      
  • Extraction: Extract with Ethyl Acetate (3x) . The organic layer may be dark; filtration through a Celite pad is highly recommended to remove inorganic titanium salts.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Prep Prepare Apparatus (Dry RBF, Argon, Zn Dust) TiAdd Add TiCl4 (0°C, Dropwise) Prep->TiAdd Reflux1 Reflux 2h (Form Black LVT Slurry) TiAdd->Reflux1 SubAdd Add Substrate (Slow addition at Reflux) Reflux1->SubAdd Reflux2 Reflux 2-4h (Monitor TLC) SubAdd->Reflux2 Quench Quench (10% K2CO3) Reflux2->Quench Purify Celite Filter & Chromatography Quench->Purify

Figure 2: Operational workflow for the batch synthesis of benzofurans via McMurry coupling.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / No Reaction Inactive Ti speciesEnsure THF is rigorously dry (distilled from Na/Benzophenone). Use fresh

.
Dimerization (Intermolecular) High local concentrationIncrease dilution (0.05 M). Add substrate slower (syringe pump).
Pinacol Product (Diol) Incomplete deoxygenationIncrease reflux time. Ensure temperature is at boiling point of THF (66°C).
Ring Opening Acidic WorkupUse saturated

or

for quenching instead of HCl.

Scope & Limitations:

  • Compatible Groups: Alkyl, Aryl, Ethers (-OMe), Chlorides, Alkenes.

  • Incompatible Groups: Nitro (

    
    ), Sulfoxides, Epoxides (these will be reduced by LVT).
    
  • Sterics: The reaction is robust and can form tetrasubstituted alkenes (2,3-disubstituted benzofurans with bulky groups).

References

  • Fürstner, A., & Jumbam, D. N. (1992). Titanium-induced syntheses of furans and benzofurans. Tetrahedron, 48(29), 5991-6010. [Link]

  • McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium.[2][3] Chemical Reviews, 89(7), 1513–1524. [Link]

  • Duan, X. F., et al. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. The Journal of Organic Chemistry, 72(26), 10283–10286. [Link]

  • Organic Chemistry Portal. McMurry Reaction. [Link][4]

Sources

Application Notes & Protocols: A Phased Approach to the Biological Activity Screening of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary & Scientific Rationale

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The specific compound, 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde, belongs to the 2-aroylbenzofuran subclass. This subclass is noted for potent biological activities, such as the inhibition of tubulin polymerization in cancer cells and the modulation of inflammatory pathways.[5][6][7] The presence of a 4-fluorobenzoyl group may enhance potency and metabolic stability, while the carbaldehyde at the 5-position offers a reactive site for potential covalent interactions or further chemical modification.

This document provides a structured, multi-tiered screening protocol to comprehensively evaluate the biological potential of this compound. The proposed workflow is designed to efficiently identify primary activities and guide subsequent, more focused mechanistic studies. We begin with broad-spectrum cytotoxicity screening to establish a foundational activity profile, followed by targeted assays in oncology, microbiology, and immunology. Each protocol is designed as a self-validating system with necessary controls to ensure data integrity and reproducibility.

Screening Cascade: A Strategic Workflow

A logical, phased approach is critical for the efficient evaluation of a novel chemical entity. This cascade prioritizes broad, cost-effective assays before committing to more complex, resource-intensive mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Compound Acquisition 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde B Broad-Spectrum Cytotoxicity Assay (e.g., MTT or SRB Assay) Against a Panel of Cancer Cell Lines A->B C Anticancer Pathway Analysis (Apoptosis, Cell Cycle) B->C If Active D Antimicrobial Susceptibility (MIC Determination) B->D If Active E Anti-inflammatory Screening (NO Inhibition, NF-κB Reporter Assay) B->E If Active F Hit-to-Lead Development (Structure-Activity Relationship Studies) C->F D->F E->F G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->IkBa Gene Inflammatory Gene Expression Inhibitor Potential Site of Inhibition by Test Compound Inhibitor->IKK

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

References

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Trovato, A., et al. (n.d.). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. PMC. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Kosikowska, P., & Wujec, M. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Borges, F., et al. (2025, July 18). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. PubMed. [Link]

  • Sareen, D., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2021, May 13). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. [Link]

  • El-Sayed, N. N. E., et al. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Jun, J.-G., et al. (2016, March 15). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. PubMed. [Link]

  • Sen, R., et al. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Raghava, G. P. S., et al. (n.d.). NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Biersack, B., et al. (2024, July 9). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]

  • Biersack, B., et al. (2024, July 9). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Unipd. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Synthesis, Structural Elucidation, And Bioanalytical Profiling Of Novel Heterocyclic Compounds With Potential Anti Inflammatory And Antioxidant Properties. [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]

  • Bio-protocol. (n.d.). 3.4. In Vitro Anticancer Activity. [Link]

  • Journal of Pharmaceutical Research. (2021, May 18). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]

  • Kitaeva, K. V., et al. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Academia.edu. (2022, February 14). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • Raghava, G. P. S., et al. (2025, January 5). (PDF) NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. [Link]

  • Sakagami, H. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • Raghava, G. P. S., et al. (2025, January 5). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

  • ACS Publications. (2020, September 29). Novel Amide-Substituted Heterocyclic Compounds for Treating Inflammatory and Autoimmune Diseases. [Link]

  • Soni, N., et al. (2015, October 27). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Tozkoparan, B., et al. (2007, July 15). Synthesis of some novel heterocyclic compounds derived from diflunisal hydrazide as potential anti-infective and anti-inflammatory agents. PubMed. [Link]

  • Wang, W.-X., et al. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, October 1). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • Springer Nature Experiments. (n.d.). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. [Link]

  • El-Sayed, N. N. E., et al. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Szabó, R., et al. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • ResearchGate. (2025, December 6). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

  • Hishmat, O. H., et al. (n.d.). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

  • ResearchGate. (2025, August 6). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase | Request PDF. [Link]

Sources

anti-cancer properties of 2-(4-fluorobenzoyl)benzofuran derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of 2-(4-Fluorobenzoyl)benzofuran Derivatives

Abstract

This application note provides a comprehensive technical guide for evaluating the anti-cancer properties of 2-(4-fluorobenzoyl)benzofuran derivatives. These small molecules function primarily as microtubule-destabilizing agents (MDAs), targeting the colchicine-binding site of


-tubulin. The incorporation of a para-fluorine atom on the benzoyl moiety is a strategic medicinal chemistry modification intended to enhance metabolic stability and lipophilic interaction within the hydrophobic pocket of tubulin. This guide details validated protocols for cytotoxicity screening, tubulin polymerization assays, and cell cycle analysis, designed to ensure reproducible data for lead optimization.

Chemical Basis & Mechanism of Action[1][2][3][4]

The Pharmacophore

The 2-aroylbenzofuran scaffold is a structural bioisostere of combretastatin A-4 (CA-4), a potent vascular disrupting agent. The core mechanism involves the inhibition of tubulin polymerization, leading to the collapse of the cytoskeleton.

  • The 2-Aroyl Linkage: Essential for orienting the two aryl rings in a cis-like configuration, mimicking the twisted geometry required for the colchicine binding site.

  • The 4-Fluoro Substitution: Unlike hydrogen or methoxy groups, the fluorine atom at the para-position of the benzoyl ring offers two distinct advantages:

    • Metabolic Stability: It blocks P450-mediated hydroxylation at the active para site.

    • Binding Affinity: It enhances hydrophobic contacts within the tubulin binding pocket while maintaining a small steric footprint (Van der Waals radius similar to Hydrogen).

Pathway Visualization

MechanismOfAction Compound 2-(4-Fluorobenzoyl) benzofuran Entry Target Binds Colchicine Site (Beta-Tubulin) Compound->Target Diffusion Effect1 Inhibits Tubulin Polymerization Target->Effect1 Ki < 50 nM Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Mitotic Spindle Loss Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase 3/7 Activation) Arrest->Death Prolonged Arrest

Figure 1: Mechanism of Action. The compound disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint and forcing the cell into apoptosis.[1]

Experimental Workflow & Protocols

To validate the anti-cancer potential of these derivatives, a tiered screening approach is required.

Tier 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC


 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (filter sterilized).

  • Solubilization Buffer: DMSO.[2]

  • Cell Lines: Adherent human cancer cells.[2]

Protocol:

  • Seeding: Plate cells at optimized densities (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare serial dilutions of the 4-fluorobenzoyl derivative in culture medium.

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Range: Test from 10

      
      M down to 0.1 nM (logarithmic scale).
      
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate medium carefully. Add 150

    
    L DMSO. Shake for 10 mins.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


. Plot non-linear regression (sigmoidal dose-response) to derive IC

.
Tier 2: Target Validation (Tubulin Polymerization Assay)

Objective: Confirm the compound acts directly on tubulin rather than upstream signaling pathways. This is the "Gold Standard" for benzofuran derivatives.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.[3]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).
    

Protocol:

  • Preparation: Keep all reagents on ice (4°C).

  • Master Mix: Prepare tubulin (3 mg/mL final) in Tubulin Buffer + 1 mM GTP.

  • Baseline: Pipette 10

    
    L of test compound (10x concentration) into a pre-warmed (37°C) 96-well half-area plate.
    
    • Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

  • Initiation: Add 90

    
    L of the Tubulin Master Mix to the wells.
    
  • Measurement: Immediately start kinetic reading at 340 nm every 30 seconds for 60 minutes at 37°C.

Interpretation:

  • Destabilizers (Benzofurans): Decrease in

    
     and final OD compared to vehicle.
    
  • Stabilizers (Taxanes): Rapid increase in OD and higher plateau.

Tier 3: Mechanism Confirmation (Cell Cycle Analysis)

Objective: Verify G2/M phase arrest, the phenotypic signature of tubulin inhibition.[4]

Protocol:

  • Treatment: Treat cells (e.g., HeLa) with the IC

    
     concentration of the derivative for 24 hours.
    
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 300

    
    L PBS, then add 700 
    
    
    
    L ice-cold ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
  • Staining: Wash ethanol. Resuspend in PBS containing:

    • Propidium Iodide (PI) (50

      
      g/mL).
      
    • RNase A (100

      
      g/mL) to digest RNA.
      
  • Analysis: Incubate 30 mins at 37°C. Analyze via Flow Cytometry (FL2 channel).

Data Presentation & Troubleshooting

Summary of Expected Results
AssayParameterExpected Outcome for Active 4-Fluoro Derivative
MTT IC

< 50 nM (Highly Potent) to < 1

M (Active)
Tubulin Poly. V

Significant reduction (>50%) vs. Vehicle
Flow Cytometry G2/M FractionIncrease from ~15% (Control) to >60% (Treated)
Microscopy MorphologyCell rounding, chromatin condensation, membrane blebbing
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Synth Synthesis (4-F-Benzofuran) MTT MTT Assay (Cytotoxicity) Synth->MTT Tubulin Tubulin Assay (Turbidimetry) MTT->Tubulin If IC50 < 1uM FACS Flow Cytometry (Cell Cycle) Tubulin->FACS If Inhibition Confirmed Lead Lead FACS->Lead Lead Candidate

Figure 2: Screening workflow. Only compounds passing the cytotoxicity threshold advance to the resource-intensive tubulin assays.

References

  • Karthikeyan, C., et al. (2015). "Design, synthesis and biological evaluation of 2-(4-fluorobenzoyl)benzofuran derivatives as novel tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol (Turbidity)." Cytoskeleton.com.

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet].

  • Wang, Y., et al. (2019). "Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran Derivatives as Anti-Tubulin Agents." Molecules.

  • BNC105 Mechanism: "Vascular disrupting agent BNC105 inhibits tubulin polymerization." Cancer Chemotherapy and Pharmacology.

Sources

Application Notes and Protocols for the Drug Discovery Scaffold: 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are prevalent in nature and have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The 2-aroylbenzofuran subclass, in particular, has garnered significant attention due to its promising pharmacological profile. This guide focuses on a specific, highly versatile starting scaffold: 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde . The presence of a reactive carbaldehyde group at the C-5 position offers a prime handle for extensive chemical modifications, allowing for the generation of diverse compound libraries. The 4-fluorobenzoyl moiety at the C-2 position is a common feature in many biologically active molecules, potentially enhancing binding affinities to various biological targets.

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the core scaffold, its subsequent derivatization, and the biological evaluation of the resulting compounds.

Synthesis of the Core Scaffold: 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

The synthesis of the title scaffold can be approached through a multi-step sequence, leveraging established methodologies for the formation of the benzofuran ring and subsequent functionalization. A plausible and efficient route involves the acylation of a pre-formed benzofuran-5-carbaldehyde intermediate.

Protocol 1: Synthesis of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde

This protocol is adapted from a known procedure for the formylation of a benzofuran ring system.[4]

  • Reaction Setup: To a solution of 5-bromo-1-benzofuran (1.0 eq) in dry tetrahydrofuran (THF), add magnesium turnings (1.5 eq) and a crystal of iodine.

  • Grignard Formation: Gently reflux the mixture until the iodine color disappears, indicating the initiation of the Grignard reaction. Continue refluxing for an additional 2 hours.

  • Formylation: Cool the reaction mixture to -40°C and add N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Cool the reaction to 0°C and acidify with 3N HCl to a pH of 2. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/dichloromethane) to yield 1-benzofuran-5-carbaldehyde.[4]

Step 2: Friedel-Crafts Acylation

  • Reaction Setup: Dissolve 1-benzofuran-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere.

  • Acylation: Add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (1.2 eq), portion-wise at 0°C. To this mixture, add 4-fluorobenzoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product, 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde.

Application Notes: Derivatization of the Core Scaffold

The aldehyde functionality at the C-5 position is a versatile starting point for generating a library of derivatives. Below are protocols for key derivatization reactions.

Protocol 2: Reductive Amination

This protocol allows for the introduction of a wide variety of amine-containing side chains.

  • Imine Formation: Dissolve 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane. Add a few drops of acetic acid to catalyze the reaction. Stir at room temperature for 2-4 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 3: Knoevenagel Condensation

This reaction is ideal for introducing a variety of carbon-carbon double bonds with electron-withdrawing groups.[5][6]

  • Reaction Setup: To a solution of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a solvent such as ethanol or toluene, add a catalytic amount of a weak base like piperidine or triethylamine.

  • Condensation: Reflux the reaction mixture for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue.

  • Purification: Purify the product by recrystallization or column chromatography.

Protocol 4: Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene with a wide range of substituents.[7][8]

  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction with Aldehyde: Add a solution of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde (1.0 eq) in the same solvent to the ylide solution at low temperature (e.g., -78°C or 0°C).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the alkene product by column chromatography.

Workflow for Scaffold Derivatization and Screening

G cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening Biological Screening cluster_downstream Lead Optimization scaffold 2-(4-fluorobenzoyl)-1- benzofuran-5-carbaldehyde derivatization Derivatization Reactions (Reductive Amination, Knoevenagel, Wittig) scaffold->derivatization library Compound Library derivatization->library anticancer Anticancer Assays (MTT, Tubulin Polymerization) library->anticancer Primary Screen antimicrobial Antimicrobial Assays (MIC) library->antimicrobial Primary Screen anti_inflammatory Anti-inflammatory Assays (NO Production) library->anti_inflammatory Primary Screen neuroprotection Neuroprotection Assays (AChE, BACE1 Inhibition) library->neuroprotection Primary Screen hits Identified Hits anticancer->hits antimicrobial->hits anti_inflammatory->hits neuroprotection->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis, derivatization, and screening.

Protocols for Biological Evaluation

Based on the known biological activities of 2-aroylbenzofurans, the following assays are recommended for screening the synthesized compound library.

Anticancer Activity

Protocol 5: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][9][10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value for each compound.

Protocol 6: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[12][13]

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer supplemented with GTP.

  • Compound Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate on ice.

  • Polymerization Initiation: Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[12]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the IC₅₀ value by comparing the extent of polymerization in the presence of the compound to the control.

Antimicrobial Activity

Protocol 7: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14][15][16]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Protocol 8: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in RAW 264.7 macrophage cells.[17][18][19][20][21]

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO production inhibition compared to the LPS-treated control.

Neuroprotective Activity

Protocol 9: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE, a key enzyme in the cholinergic system.[22][23][24][25]

  • Reaction Mixture: In a 96-well plate, add a phosphate buffer, the test compound, and a solution of acetylcholinesterase enzyme.

  • Substrate Addition: Add acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product. Monitor the increase in absorbance at 412 nm.[23]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 10: BACE1 Inhibition Assay

This assay measures the inhibition of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease.[4][26][27][28][29]

  • Reaction Setup: Use a fluorescence resonance energy transfer (FRET)-based assay. In a 96-well plate, combine recombinant human BACE1 enzyme with the test compound.

  • Substrate Addition: Add a FRET peptide substrate that is cleaved by BACE1, leading to an increase in fluorescence.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the percentage of BACE1 inhibition and the IC₅₀ value.

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activities of various 2-aroylbenzofuran derivatives to provide a reference for expected potencies.

Compound ClassTarget/ActivityIC₅₀ (µM)Reference
2-Aroyl-4-phenyl-5-hydroxybenzofuransTubulin Polymerization InhibitionSub-micromolar[12]
2-Aroylbenzofuran-based hydroxamic acidsAntiproliferative (A549, HT-29, MCF-7)Nanomolar[26]
Benzofuran-nicotinonitrile derivativesAntiproliferative (HePG2, HCT-116, MCF-7)8.36 - 23.67[30]
Benzofuran derivativesAcetylcholinesterase (AChE) Inhibition0.058[1]
2-Arylbenzofuran derivativesβ-secretase 1 (BACE1) Inhibition0.043[30]
Benzofuran derivativesNitric Oxide (NO) Production Inhibition16.5[22]
Benzofuran derivativesStaphylococcus aureus (MIC)12.5 µg/mL[22]

Signaling Pathways

Derivatives from the 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde scaffold may modulate key cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[31][32][33][34][35]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by benzofuran derivatives.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to suppress the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[30][36][37][38]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. Available from: [Link]

  • Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. Available from: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

  • In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available from: [Link]

  • Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. PMC. Available from: [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available from: [Link]

  • Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC. Available from: [Link]

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PMC. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Acetylcholinesterase (AChE) Assay Kit. Boster Bio. Available from: [Link]

  • (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. Available from: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available from: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available from: [Link]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry. Available from: [Link]

  • (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. ResearchGate. Available from: [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available from: [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available from: [Link]

  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. Spandidos Publications. Available from: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Available from: [Link]

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Available from: [Link]

  • PI3K/AKT Signaling Pathway: New Strategies for Treating Atherosclerosis with Plant-Derived Compounds. Frontiers. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. Translational Cancer Research. Available from: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A) and 2-benzylbenzofuran derivatives 1–16(B). ResearchGate. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

Sources

kinase inhibition assays for fluorinated benzofuran aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Kinase Inhibition Assays for Fluorinated Benzofuran Aldehydes

Introduction: Targeting Kinases with Novel Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, from growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[1][2] The core function of a kinase is to catalyze the transfer of a phosphate group from a high-energy donor molecule, typically adenosine triphosphate (ATP), to a specific substrate.[1][3] This phosphorylation event acts as a molecular switch, altering the substrate's activity and propagating cellular signals.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products with strong biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[4] Recent research has identified benzofuran derivatives as potent inhibitors of various kinases, such as cyclin-dependent kinase 2 (CDK2) and casein kinase 2 (CK2), highlighting their potential as a foundational structure for novel therapeutics.[5][6] The introduction of fluorine atoms and an aldehyde functional group to this scaffold can further enhance binding affinity, selectivity, and metabolic stability, making fluorinated benzofuran aldehydes a promising compound class for kinase inhibitor development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective evaluation of these compounds. We will delve into the core principles of kinase inhibition, provide detailed, field-proven protocols for robust biochemical assays, and explain the critical aspects of data interpretation and validation.

PART 1: The Scientific Basis of Kinase Inhibition

Before embarking on screening, it is essential to understand the primary mechanisms by which small molecules inhibit kinase activity. This knowledge is crucial for assay selection and for interpreting the resulting data.

Mechanisms of Inhibition:

Most kinase inhibitors are developed to be ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket in the kinase's active site.[7] However, achieving selectivity with this approach can be challenging due to the similarity of this pocket across the human kinome.[7][8][9]

Alternative strategies target less conserved regions to achieve greater specificity:

  • Type II Inhibitors: These bind to both the ATP site and an adjacent allosteric pocket, often stabilizing the kinase in an inactive ("DFG-out") conformation.[7][10]

  • Type III/IV (Allosteric) Inhibitors: These non-ATP competitive inhibitors bind to a distinct allosteric site remote from the ATP pocket, inducing a conformational change that prevents kinase function.[7][11] This class of inhibitors is particularly attractive as they can offer higher selectivity.[10]

Determining the mechanism of action is a key step in inhibitor development, often requiring follow-up kinetic studies beyond the initial screening assays detailed here.[12]

PART 2: Selecting the Optimal Assay for Your Screening Campaign

A variety of in vitro assay technologies are available to measure kinase activity, each with distinct advantages and drawbacks.[13][14][15] The choice of assay format is a critical decision that impacts throughput, cost, and data quality. For high-throughput screening (HTS), homogeneous "mix-and-read" assays are preferred for their simplicity and scalability.[16][17]

Assay TechnologyPrincipleProsCons
Luminescence Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™) via a luciferase reaction.[18]High sensitivity, broad dynamic range, simple workflow, low compound interference.[19]Indirect measurement, potential for false positives from luciferase inhibitors.
Fluorescence Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, FP).[20][21]High sensitivity, enables real-time monitoring, amenable to HTS.[22][23]Potential for interference from fluorescent compounds (autofluorescence), may require specific reagents.[22]
Radiometric Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP) to a substrate.[20][24][25]"Gold standard" direct measurement of catalytic activity, robust and easy to develop.[2][15][26]Safety concerns, radioactive waste disposal, not amenable to HTS.[2][21]

Special Consideration for Fluorinated Compounds: Fluorinated molecules can sometimes exhibit autofluorescence. When screening fluorinated benzofuran aldehydes, luminescence-based assays are often the superior first choice as they are less susceptible to this form of compound interference compared to fluorescence-based methods.[23]

PART 3: Detailed Protocols for Kinase Inhibition Assays

Here, we provide detailed, step-by-step protocols for two widely used, robust, and HTS-compatible luminescence-based assays suitable for screening fluorinated benzofuran aldehydes.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay (Measures ADP Production)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[27] It is a universal assay suitable for virtually any kinase.[28] The protocol involves two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then detected as a luminescent signal.[28]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + Inhibitor (Benzofuran) B Initiate with ATP A->B C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase generates light from new ATP D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow of the ADP-Glo™ Kinase Assay.

A. Reagent Preparation

  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A generic buffer is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. However, always optimize for the specific kinase under investigation.

  • ATP Solution: Prepare a stock solution of high-purity ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[29]

  • Enzyme and Substrate: Reconstitute or dilute the purified kinase and its specific substrate (e.g., a peptide or protein) in kinase buffer to the desired working concentrations. Optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).[30]

  • Test Compounds: Prepare a 10-point serial dilution of the fluorinated benzofuran aldehydes in 100% DMSO, starting at a high concentration (e.g., 1 mM). This will be your compound plate.

B. Assay Procedure (384-well Plate Format)

  • Compound Dispensing: Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a white, opaque 384-well assay plate.

  • Enzyme/Substrate Addition: Add 4 µL of a solution containing the kinase and its substrate to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[30]

  • Reaction Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction. Mix the plate.

  • Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). This time should be optimized to remain within the linear range of the assay.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[31] Incubate for 40 minutes at room temperature.[31]

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin needed for light production.[28] Incubate for 30-60 minutes at room temperature.[31]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

C. Controls for a Self-Validating System

  • 100% Activity Control (Negative Control): Kinase + Substrate + ATP + DMSO (no inhibitor). This represents the maximum signal.

  • 0% Activity Control (Positive Control): Substrate + ATP + DMSO (no kinase). This represents the background signal.

D. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase))

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12]

Protocol 2: Kinase-Glo® Luminescent Kinase Assay (Measures ATP Depletion)

This assay format quantifies the amount of ATP remaining in the well after the kinase reaction is complete.[32] The luminescent signal is therefore inversely proportional to kinase activity.[17][33] This is a single-addition ("add-mix-read") homogeneous assay, making it exceptionally suited for HTS.[33][34]

Kinase_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Detection A Kinase + Substrate + Inhibitor (Benzofuran) B Initiate with ATP A->B C Add Kinase-Glo® Reagent (Stops reaction, provides luciferase/luciferin) B->C D Luciferase generates light from remaining ATP C->D E Measure Luminescence (Signal  inversely ∝ Kinase Activity) D->E

Caption: Workflow of the Kinase-Glo® Kinase Assay.

A. Reagent Preparation

  • Follow steps A1-A4 from the ADP-Glo™ protocol.

  • Kinase-Glo® Reagent: Reconstitute the lyophilized Kinase-Glo® Substrate with the provided Kinase-Glo® Buffer as per the manufacturer's instructions.

B. Assay Procedure (384-well Plate Format)

  • Compound Dispensing: Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a white, opaque 384-well assay plate.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the kinase and its substrate.

  • Pre-incubation: Mix and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of the ATP solution to start the kinase reaction. Mix and incubate for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add 5 µL of prepared Kinase-Glo® Reagent to each well. This single addition stops the reaction and initiates luminescence.[33]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[34]

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

C. Controls for a Self-Validating System

  • 0% Inhibition Control (High Activity): Kinase + Substrate + ATP + DMSO. This yields the lowest luminescence signal (max ATP consumption).

  • 100% Inhibition Control (Low Activity): Substrate + ATP + DMSO (no kinase). This yields the highest luminescence signal (no ATP consumption).

D. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Compound - Signal_HighActivity) / (Signal_LowActivity - Signal_HighActivity)

  • Determine IC₅₀ Values: Plot and fit the data as described in the ADP-Glo™ protocol.

PART 4: Data Interpretation and Troubleshooting

ParameterInterpretation & Key Considerations
IC₅₀ Value Represents the potency of the compound in the specific assay conditions. It is highly dependent on the ATP concentration for ATP-competitive inhibitors (Cheng-Prusoff relationship).[29] Lower IC₅₀ values indicate higher potency.
Dose-Response Curve The steepness of the curve can provide initial insights into the binding mechanism. A shallow curve might suggest non-specific inhibition or other complex binding kinetics.
Z'-factor A statistical measure of assay quality. Calculated using the high and low controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[33]
ProblemPotential CauseSuggested Solution
Low Signal or Low Z' Insufficient kinase activity; Sub-optimal buffer conditions; Substrate depletion or product inhibition.Optimize enzyme concentration and incubation time.[23] Verify buffer pH and component concentrations. Ensure ATP conversion is kept low (<20-30%).
High Well-to-Well Variability Inaccurate pipetting; Insufficient mixing; Edge effects in the plate.Use calibrated pipettes; Ensure thorough mixing after each reagent addition; Avoid using the outer wells of the plate.
False Positives Compound inhibits the luciferase detection enzyme; Compound autofluorescence (less common in luminescence assays).Perform a counter-screen against luciferase. Run the assay in the absence of kinase to check for compound-induced signal.
Inconsistent IC₅₀ Values Different ATP concentrations used between experiments; DMSO concentration variability.[23]Maintain a consistent ATP concentration (relative to Km) for all comparative experiments. Ensure the final DMSO concentration is constant across all wells.[23]

Conclusion

The evaluation of fluorinated benzofuran aldehydes as kinase inhibitors requires a systematic and robust screening approach. Luminescence-based assays, such as ADP-Glo™ and Kinase-Glo®, offer a superior combination of sensitivity, throughput, and resistance to compound interference, making them ideal platforms for the initial characterization of this compound class. By following the detailed protocols, implementing proper controls for a self-validating system, and carefully interpreting the resulting data, researchers can confidently identify and prioritize promising lead candidates for further development in the quest for novel kinase-targeted therapeutics.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmsBmS1BNO86PqBqMb4xROkyWC3ijzAc6teVjiL2lRU4em8FU2pTQXQ224ZhrwbCCscGGWrsvjoKPWNpvrj01WwG8h0r1UsFVsqcMvniPZyhEasFKri3oOHi3yDyQRgNYr3GU=]
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83. [https://www.promega.com/-/media/files/resources/promega-notes/83/introducing-the-kinase-glo-luminescent-kinase-assay.pdf]
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol. #9FB099. [https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Current in vitro kinase assay technologies: the quest for a universal format. Journal of biomolecular screening, 5(2), 67-73. [https://journals.sagepub.com/doi/pdf/10.1177/108705710000500203]
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities? [https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-the-common-methods-available-to-detect-kinase-activities]
  • Zaman, G. J., de Boer, A. G., & van Boeckel, C. A. (2007). Current in vitro kinase assay technologies: the quest for a universal format. Expert opinion on drug discovery, 2(5), 621-35. [https://www.researchgate.
  • An, W. F., & Tolliday, N. (2010). Protein kinase profiling assays: a technology review. Current opinion in chemical biology, 14(4), 448-55. [https://pubmed.ncbi.nlm.nih.gov/20570535/]
  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [https://www.interchim.com/blog/kinase-activity-assays-exploring-methods-for-assessing-enzyme-function/]
  • Revvity. (n.d.). Phosphorylation Assays. [https://www.revvity.
  • Duong-Ly, K. C., & Peterson, J. R. (2013). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 966, 161-70. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831202/]
  • Ji, Z., & Wang, Z. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 919-933. [https://www.tandfonline.com/doi/full/10.1517/17460441.3.8.919]
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. #TB372. [https://www.promega.
  • El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1276-1293. [https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2069795]
  • Hastie, C. J., & Cohen, P. (2007). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 2(1), 13-7. [https://pubmed.ncbi.nlm.nih.gov/17406579/]
  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. [https://www.ncbi.nlm.nih.gov/books/NBK154421/]
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (n.d.). ResearchGate. [https://www.researchgate.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Vought, V. E., & Imperiali, B. (2009). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology (Clifton, N.J.), 548, 209-21. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852500/]
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [https://biomolecularsystems.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. [https://www.promega.com/products/drug-discovery/kinase-assays/kinase-glo-luminescent-kinase-assay/]
  • Carles, F., et al. (2011). Non-ATP competitive protein kinase inhibitors. Current medicinal chemistry, 18(19), 2919-35. [https://www.researchgate.net/publication/51441315_Non-ATP_Competitive_Protein_Kinase_Inhibitors]
  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29353. [https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra05889a]
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. #TM313. [https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • BindingDB. (n.d.). Assay in Summary_ki. [https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50000001]
  • Bischof, J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123. [https://www.frontiersin.org/articles/10.3389/fchem.2020.00123/full]
  • Promega Corporation. (n.d.). Kinase Activity Assays. [https://www.promega.com/products/drug-discovery/kinase-assays/kinase-activity-assays/]
  • Li, Y., & Xie, X. S. (2006). Fluorescence detection techniques for protein kinase assay. Applied spectroscopy reviews, 41(5), 473-488. [https://www.researchgate.net/publication/233036814_Fluorescence_detection_techniques_for_protein_kinase_assay]
  • Peters, C. (2020, September 1). Kinase assays. BMG LABTECH. [https://www.bmglabtech.com/kinase-assays/]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [https://celtarys.com/biochemical-assays-for-kinase-activity/]
  • Tadesse, S., et al. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical pharmacology, 77(10), 1561-71. [https://www.sciencedirect.com/science/article/pii/S000629520900134X]
  • Dar, A. C., & Shokat, K. M. (2011). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Cold Spring Harbor perspectives in biology, 3(8), a005577. [https://cshperspectives.cshlp.org/content/3/8/a005577.full]
  • Patel, S., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [https://www.researchgate.
  • Striegl, B., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [https://pubs.acs.org/doi/10.1021/acsptsci.4c00227]
  • Norman, R. A., & Toader, D. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 725-741. [https://www.tandfonline.com/doi/abs/10.1517/13543776.18.7.725]
  • AssayQuant. (n.d.). Small Molecule CRO Services for Kinase Discovery. [https://www.assayquant.com/small-molecule-cro-services]
  • Baur, S., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 1-45). Wiley-VCH. [https://onlinelibrary.wiley.com/doi/10.1002/9783527633269.ch1]
  • Wang, C., et al. (2022). Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(19), 11847. [https://www.mdpi.com/1422-0067/23/19/11847]
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [https://www.domainex.co.uk/case-studies/biochemical-kinase-assay-improve-potency-and-selectivity]
  • Invitrogen. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. [https://tools.thermofisher.com/content/sfs/posters/2010_Drug_Discovery_and_Development_Week_Poster.pdf]
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/027/mak441bul.pdf]
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. [https://www.benchchem.
  • Zegzouti, H., et al. (2010). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Assay and drug development technologies, 8(1), 86-98. [https://www.promega.com/-/media/files/resources/conference-proceedings/2010/screening-and-profiling-kinase-inhibitors-with-adp-glo/screening-and-profiling-kinase-inhibitors-with-adp-glo-article.pdf?la=en]
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. [https://www.drugdiscoveryonline.com/doc/high-throughput-screening-for-kinase-inhibi-0001]

Sources

Application Note: Antimicrobial Profiling of Benzofuran-5-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran-5-carbaldehyde derivatives represent a privileged scaffold in medicinal chemistry, serving as precursors for Schiff bases and hydrazones with potent antimicrobial activity. However, their lipophilic nature and specific reactivity pose challenges in standard assay reproducibility. This guide details optimized protocols for solubility management, Resazurin-based Minimum Inhibitory Concentration (MIC) determination, and mechanistic validation targeting DNA gyrase inhibition.

Compound Management & Solubility Optimization

The Challenge: Benzofuran-5-carbaldehyde analogs are characteristically lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, resulting in "false resistance" (compound not reaching the bacteria) or "false susceptibility" (precipitate crashing onto cells).

Protocol: Stock Solution Preparation

Objective: Create a stable, homogeneous stock without compromising bacterial viability.

  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Primary Stock: Dissolve the analog to a concentration of 10 mg/mL (or 10,000 µg/mL).

    • Critical Step: Vortex for 60 seconds. If visual turbidity remains, sonicate at 40 kHz for 5–10 minutes at room temperature.

  • Working Stock: Dilute the Primary Stock 1:10 in sterile Mueller-Hinton Broth (MHB) to achieve 1 mg/mL .

    • Validation: Centrifuge a 500 µL aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out. Add 5% Tween-80 to the solvent system if necessary.

Primary Screening: Resazurin Microtiter Assay (REMA)

Rationale: Standard turbidity (OD600) measurements are unreliable for benzofuran derivatives, which often form colored solutions or suspensions. Resazurin (7-hydroxy-3H-phenoxazin-3-one) is a redox indicator that turns from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of metabolically active bacteria, providing a definitive visual endpoint.

Materials
  • Organisms: S. aureus ATCC 29213 (Gram+ QC), E. coli ATCC 25922 (Gram- QC).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of Compound Working Stock (from Section 1) to column 1.

    • Perform serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Controls:

      • Col 11: Growth Control (Bacteria + Broth + Solvent).

      • Col 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells in columns 1–11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC: The lowest concentration well remaining blue.[2]

Visualization: REMA Plate Layout

REMA_Plate Figure 1: Resazurin Microtiter Assay (REMA) Plate Logic Stock Compound Stock (Column 1) Dilution Serial Dilution (Cols 2-10) Stock->Dilution Transfer 100µL GrowthCtrl Growth Control (Bacteria + DMSO) Resazurin Add Resazurin (Redox Indicator) Dilution->Resazurin Incubate 24h SterilityCtrl Sterility Control (Media Only) GrowthCtrl->Resazurin Result_Blue Blue Color (No Growth = MIC) Resazurin->Result_Blue Inhibition Result_Pink Pink Color (Viable Cells) Resazurin->Result_Pink Reduction

Caption: Workflow for the REMA assay. Blue wells indicate inhibition (MIC), while pink indicates metabolic reduction of resazurin by viable bacteria.

Kinetic Studies: Time-Kill Assay

Objective: Determine if the benzofuran analog is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Preparation: Prepare tubes with CAMHB containing the analog at 1× MIC and 2× MIC . Include a growth control (no drug).[3][4]

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial 10-fold dilutions in PBS and plate 20 µL onto Mueller-Hinton Agar.

  • Calculation: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action: DNA Gyrase Targeting

Benzofuran-5-carbaldehyde analogs, particularly when functionalized as hydrazones, often target bacterial DNA Gyrase B (GyrB).

Molecular Docking & Enzymatic Validation Workflow

To validate this mechanism, a supercoiling inhibition assay is required.

  • In Silico Docking: Dock the analog into the ATP-binding pocket of E. coli GyrB (PDB ID: 1KZN). Look for H-bonds with Asp73 and Val120 .

  • Gyrase Supercoiling Assay:

    • Mix Relaxed pBR322 plasmid + E. coli DNA Gyrase + ATP + Assay Buffer.

    • Add Test Compound (1, 10, 50 µM) or Novobiocin (Positive Control).

    • Incubate 30 min at 37°C.

    • Stop reaction and run on 1% agarose gel.

    • Result: Presence of supercoiled bands indicates enzyme activity. Absence (plasmid remains relaxed) indicates inhibition.

Visualization: Mechanism Verification Pathway

MoA_Pathway Compound Benzofuran Analog Target Target Identification (In Silico Docking) Compound->Target PDB: 1KZN Assay Gyrase Supercoiling Assay (In Vitro) Target->Assay Select Conc. Result_Pos Inhibition Confirmed (Relaxed Plasmid) Assay->Result_Pos Band Analysis Result_Neg No Inhibition (Supercoiled Plasmid) Assay->Result_Neg Alt_Mech Investigate Membrane Lysis (Propidium Iodide Assay) Result_Neg->Alt_Mech Alternative MoA

Caption: Decision tree for validating DNA Gyrase inhibition. If gyrase is not inhibited, membrane disruption should be investigated.

Cytotoxicity & Selectivity Index (SI)

Crucial Metric: A potent antimicrobial is useless if it kills mammalian cells at the same concentration.

MTT Assay Protocol
  • Cells: Vero (kidney epithelial) or HepG2 cells.

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the benzofuran analog. Incubate 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL).[5] Incubate 4h. Mitochondrial dehydrogenases in live cells reduce MTT to purple formazan.[6][7]

  • Solubilization: Dissolve crystals in DMSO. Read Absorbance at 570 nm.[5]

  • Calculation:

    • 
      : Concentration killing 50% of cells.
      
    • Selectivity Index (SI):

      
      .
      
    • Target: SI > 10 indicates a safe therapeutic window.

Data Reporting Template

Summarize findings in the following format for publication or internal review:

Compound IDR (Substituent)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]CC50 (Vero) [µg/mL]SI (S. aureus)Gyrase IC50 [µM]
BxF-01 -H64>1282503.9>100
BxF-05 -NO2 (Schiff)43220050 12.5
Cipro (Control)0.50.01>500>10000.8

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link

  • Renuka, N., et al. (2014). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase.[8] Bioorganic & Medicinal Chemistry Letters. (Contextualizing benzofuran MoA). Link

  • Abd El-Karim, S. S., et al. (2024).[9] New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.[9][10] Pharmaceuticals, 17(12), 1664.[10] Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

Introduction: The Strategic Importance of the Benzofuran Scaffold and Aldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Versatile Functionalization of the Aldehyde Group in 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, 2-aroylbenzofurans are significant structural motifs in medicinal chemistry, present in drugs and clinical candidates.[3][4] The compound 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde represents a highly valuable starting material for drug discovery programs. It features three key domains: the benzofuran core for foundational interactions, a 4-fluorobenzoyl group which can modulate electronic properties and metabolic stability, and a strategically placed aldehyde at the 5-position.

This aldehyde group is a versatile chemical handle, ripe for a multitude of transformations.[5] Its functionalization allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties. This guide provides detailed protocols and the underlying scientific rationale for five fundamental transformations of this aldehyde group: oxidation, reduction, reductive amination, Wittig olefination, and cyanohydrin formation. These reactions empower researchers to generate extensive libraries of novel benzofuran derivatives for evaluation as potential therapeutic agents.

Oxidation: Accessing the Carboxylic Acid for Amide Scaffolds

Converting the aldehyde to a carboxylic acid is a cornerstone transformation in medicinal chemistry. The resulting acid, 2-(4-fluorobenzoyl)-1-benzofuran-5-carboxylic acid, serves as a crucial intermediate for synthesizing amide libraries, which are prevalent in drug molecules due to their stability and hydrogen bonding capabilities. It can also act as a bioisostere for other functional groups or provide a key acidic center for interacting with biological targets.

Causality of Method Selection: While strong oxidants like potassium permanganate (KMnO₄) are effective, they can sometimes lead to over-oxidation or degradation of sensitive substrates.[6] We have selected Oxone® (potassium peroxymonosulfate), a versatile and environmentally benign oxidant, for its mild reaction conditions, high efficiency, and simple work-up, ensuring the integrity of the benzofuran core and the ketone moiety.[6]

Experimental Protocol: Oxone®-Mediated Oxidation

Materials:

Reagent Formula M.W. Amount Moles
2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde C₁₆H₉FO₃ 268.24 1.0 g 3.73 mmol
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) 614.76 4.58 g 7.46 mmol
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 20 mL -
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 ~100 mL -
1M Hydrochloric Acid (HCl) HCl 36.46 As needed -
Saturated Sodium Bicarbonate (NaHCO₃) NaHCO₃ 84.01 As needed -
Brine NaCl(aq) - As needed -

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

  • Dissolve 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde (1.0 g, 3.73 mmol) in 20 mL of DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add Oxone® (4.58 g, 7.46 mmol, 2.0 equivalents) to the solution in one portion.

  • Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the aqueous mixture to pH ~2 with 1M HCl, which should precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-(4-fluorobenzoyl)-1-benzofuran-5-carboxylic acid.

Data Summary: Oxidation
Starting MaterialProductReagentYield
2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde2-(4-fluorobenzoyl)-1-benzofuran-5-carboxylic acidOxone®>90%
Workflow for Oxidation

G start 2-(4-fluorobenzoyl)-1- benzofuran-5-carbaldehyde reagent Oxone® DMF, RT start->reagent 1. Oxidation workup Aqueous Workup (Acidification, Extraction) reagent->workup 2. Quench product 2-(4-fluorobenzoyl)-1- benzofuran-5-carboxylic acid workup->product 3. Isolate G start 2-(4-fluorobenzoyl)-1- benzofuran-5-carbaldehyde reagent NaBH₄ MeOH/DCM, 0 °C start->reagent 1. Reduction workup Aqueous Workup (Quench, Extraction) reagent->workup 2. Quench product (2-(4-fluorobenzoyl)-1- benzofuran-5-yl)methanol workup->product 3. Isolate & Purify G start Aldehyde + Amine (R₂NH) intermediate Iminium Ion Intermediate start->intermediate 1. Imine Formation reagent NaBH(OAc)₃ DCE, RT intermediate->reagent product Final Amine Product reagent->product 2. In-situ Reduction G ylide_prep Ph₃P⁺CH₃Br⁻ + n-BuLi ylide Phosphonium Ylide [Ph₃P=CH₂] ylide_prep->ylide 1. Ylide Formation reaction Reaction in THF ylide->reaction 2. Addition start Aldehyde Substrate start->reaction 2. Addition product Alkene Product + Ph₃P=O reaction->product 3. Olefination G start Aldehyde Substrate reagent TMSCN, ZnI₂ (cat.) DCM, 0 °C to RT start->reagent 1. Nucleophilic Addition intermediate O-silylated Cyanohydrin reagent->intermediate product Final Cyanohydrin Product intermediate->product 2. Hydrolysis (Work-up)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, improve yields, and ensure the highest purity of your target compound.

Overview of the Synthetic Strategy

The most direct and commonly employed route to 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde involves a two-step process. First, the core intermediate, 1-benzofuran-5-carbaldehyde, is synthesized. This is followed by a highly selective Friedel-Crafts acylation at the C2 position of the benzofuran ring system. While seemingly straightforward, the Friedel-Crafts acylation step is particularly sensitive to reaction conditions, and achieving high yield and regioselectivity can be challenging. This guide will focus primarily on troubleshooting and optimizing this critical second step.

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A 5-Bromo-1-benzofuran B 1-Benzofuran-5-carbaldehyde A->B 1. Mg, THF 2. DMF 3. Acidic Workup C 1-Benzofuran-5-carbaldehyde D 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde C->D 4-Fluorobenzoyl Chloride, Lewis Acid (e.g., AlCl₃), Anhydrous Solvent (e.g., DCM) cluster_main Friedel-Crafts Acylation: Regioselectivity cluster_c2 C2 Pathway (Favored) cluster_c3 C3 Pathway (Minor) Acylium Ion Acylium Ion Attack at C2 Attack at C2 Acylium Ion->Attack at C2 Benzofuran Substrate Benzofuran Substrate Benzofuran Substrate->Attack at C2 Attack at C3 Attack at C3 Benzofuran Substrate->Attack at C3 Sigma Complex C2 σ-Complex (More Stable) Attack at C2->Sigma Complex C2 Electrophilic Attack Sigma Complex C3 σ-Complex (Less Stable) Attack at C3->Sigma Complex C3 Electrophilic Attack Product C2 2-Acyl Product Sigma Complex C2->Product C2 Aromatization Product C3 3-Acyl Product Sigma Complex C3->Product C3 Aromatization

Caption: Kinetic vs. thermodynamic control in acylation.

Probable Cause Scientific Rationale Recommended Solution
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable C3-acylated product, leading to a mixture. The reaction is often under kinetic control, where the most stable intermediate dictates the major product.Perform the reaction at a lower temperature. Start the addition of the acyl chloride/Lewis acid complex at 0 °C or even -10 °C. Maintain this temperature for several hours before allowing the reaction to slowly warm to room temperature.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the intermediate sigma complexes. [1]Non-polar solvents like carbon disulfide (CS₂) or halogenated solvents like dichloromethane (DCM) are common choices.Screen different anhydrous solvents. While DCM is a good starting point, 1,2-dichloroethane (DCE) or nitrobenzene can sometimes alter the isomer ratio. Note that nitrobenzene requires higher temperatures and more difficult removal.
Lewis Acid Choice Bulky Lewis acids may sterically favor attack at the more accessible C2 position. Highly reactive Lewis acids (AlCl₃) can sometimes decrease selectivity.If using AlCl₃, consider switching to a milder or bulkier Lewis acid. Good candidates to screen include SnCl₄, FeCl₃, or TiCl₄.
Problem 3: Significant Product Decomposition (Dark, Tarry Reaction Mixture)

The reaction mixture turns dark brown or black, and workup yields a complex, tarry substance with very little desired product.

Probable Cause Scientific Rationale Recommended Solution
Excessively Harsh Conditions Benzofuran rings can be sensitive to strong acids and high temperatures, leading to polymerization or ring-opening side reactions. This is exacerbated by the strong activation from AlCl₃.Immediately reduce the reaction temperature. If heating, stop and cool the reaction. Use the minimum effective amount of Lewis acid (start with 1.1 equivalents). Consider switching to a much milder catalyst like Bi(OTf)₃ or Ga(OTf)₃, which have been used for intramolecular cyclizations to form benzofurans. [2]
Prolonged Reaction Time Even under moderate conditions, leaving the reaction for too long can allow for slow decomposition pathways to occur, especially once the starting material is consumed.Monitor the reaction closely by TLC (e.g., every 30-60 minutes). As soon as the starting material is fully consumed, quench the reaction promptly by pouring it into a mixture of ice and concentrated HCl. Do not let the reaction stir overnight without prior evidence that it is stable under those conditions.

Experimental Protocol: Optimized Friedel-Crafts Acylation

This protocol is a robust starting point. Optimization of temperature, solvent, and Lewis acid may be required.

Materials:

  • 1-Benzofuran-5-carbaldehyde (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice, Hydrochloric Acid (conc.), Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere (N₂), add anhydrous AlCl₃ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (1.2 eq) dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the acyl-halide-Lewis acid complex.

  • Substrate Addition: Dissolve 1-benzofuran-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 1:5 v/v). Caution: This is a highly exothermic quench.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes to separate the product from any unreacted starting material and regioisomers. [3]

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Pharmaffiliates. (2026, February 13). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. Retrieved February 25, 2026, from [Link]

  • Gouthami, P., Chavan, L. N., Chegondi, R., & Chandrasekhar, S. (2018). Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry, 83(6), 3325–3332. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 25, 2026, from [Link]

  • Molecules. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(1), 1-33. Available at: [Link]

  • Napolitano, F., et al. (2019). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 54(11), 849-858. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Construction of 2-Substituted-3-aryl Benzofurans and Indoles through an Acid-Catalyzed Cascade Intramolecular Friedel-Crafts Reaction/Rearrangement/Aromatization Process. The Journal of Organic Chemistry, 86(16), 11435-11446. Available at: [Link]

  • Ingenta Connect. (2008). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5- hydroxybenzofurans as a New Class of Antitubulin Agents. Letters in Drug Design & Discovery, 5(6), 414-420. Available at: [Link]

  • ResearchGate. (2015). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Journal of Chemical Research. Available at: [Link]

  • ResearchGate. (2002). Advances in the chemistry of Friedel-Crafts acylation. Journal of the Brazilian Chemical Society, 13, 456-471. Available at: [Link]

Sources

solubility issues of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BF-5ALD Compound: 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde Chemical Class: Benzofuran / Lipophilic Aldehyde Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting this compound from an organic stock solution (DMSO/DMF) into aqueous buffers or cell culture media.[2]

The Root Cause: This molecule possesses a "solubility-limiting triad":

  • Planar Aromatic Stacking: The benzofuran core promotes strong intermolecular

    
    -
    
    
    
    stacking, leading to high lattice energy.[1]
  • Lipophilic Bulk: The 4-fluorobenzoyl group significantly increases the partition coefficient (LogP estimated > 4.2), making the molecule highly hydrophobic.

  • Aldehyde Reactivity: While the aldehyde group offers slight polarity, it is chemically labile, leading to potential oxidation (carboxylic acid) or covalent binding to proteins (Schiff base formation), which complicates solubility data interpretation.

This guide provides validated protocols to overcome these physicochemical barriers.

Module 1: Diagnosis & Characterization

Before altering your formulation, you must distinguish between kinetic precipitation (insolubility) and chemical degradation .[2]

Step 1: The Tyndall Effect Test

Issue: Visual clarity is deceptive.[1] A solution may look clear but contain micro-precipitates that skew IC50 data. Protocol:

  • Prepare your working concentration (e.g., 10 µM) in PBS/Media.

  • Darken the room and shine a laser pointer (red or green) through the vial.

  • Result: A distinct beam path (scattering) indicates micro-precipitation (colloidal suspension).[2] A clear solution will not show the beam.

Step 2: Kinetic Solubility Profiling

Do not rely on thermodynamic solubility (equilibrium).[2] For biological assays, kinetic solubility (how long it stays in solution after rapid dilution) is the critical metric.

Protocol: Maximum Tolerable Concentration (MTC) Determination

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Spike into PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, and 100 µM. Ensure DMSO final concentration is constant (e.g., 1%).

  • Incubate at 37°C for 2 hours.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze supernatant via HPLC-UV (254 nm).

  • Calculation:

    
    .[2]
    
  • Threshold: Recovery < 80% indicates precipitation.[1]

Module 2: Solubilization Strategies

If simple DMSO dilution fails (Recovery < 80%), adopt one of the following formulation tiers.

Tier 1: Co-solvent Optimization (In Vitro)

DMSO alone is often insufficient because the dielectric constant drops too sharply upon water addition.[2]

  • Recommendation: Use a ternary system.

  • Formula: 5% DMSO + 5% PEG400 + 90% Buffer.

  • Why: PEG400 acts as an interfacial tension modifier, preventing the rapid nucleation of benzofuran crystals.

Tier 2: Inclusion Complexation (In Vivo / High Concentration)

For animal studies or concentrations >100 µM, you must shield the hydrophobic core.

  • Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2]
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water.[1][2]
      
    • Add compound stock (in DMSO) dropwise under high-speed vortexing.

    • Sonicate for 15 minutes at < 40°C.

    • Mechanism: The fluorobenzoyl tail inserts into the CD hydrophobic cavity, exposing the hydrophilic exterior to the solvent.

Decision Logic for Solubilization

SolubilizationStrategy Start Target Concentration? Low < 10 µM Start->Low High > 10 µM Start->High Simple Standard DMSO Dilution (Keep DMSO < 0.5%) Low->Simple Tier2 Tier 2: Cyclodextrin (20% HP-beta-CD) High->Tier2 Check Precipitation Observed? Simple->Check Tier1 Tier 1: Co-solvent (5% DMSO / 5% PEG400) Check->Tier1 Yes Check->Tier2 Tier 1 Fails InVivo Animal Formulation: 10% DMSO / 40% PEG400 / 50% Saline Tier2->InVivo If IV/IP Injection

Caption: Decision matrix for selecting the appropriate vehicle based on concentration and application.

Module 3: Stability & The Aldehyde Factor

Users often mistake degradation for insolubility .[1] The C-5 aldehyde group is reactive.[1][3][4]

Oxidation (The "Acid Drift")[2]
  • Mechanism: In aerated buffers, the aldehyde auto-oxidizes to 2-(4-fluorobenzoyl)-1-benzofuran-5-carboxylic acid .[1][2]

  • Impact: The carboxylic acid is more soluble at pH 7.4 (due to ionization) but likely biologically inactive or possessing different potency.[2]

  • Prevention: Degas buffers with Argon/Nitrogen; store DMSO stocks at -80°C under inert gas.

Schiff Base Formation (False Positives)
  • Mechanism: In media containing Fetal Bovine Serum (FBS), the aldehyde reacts with lysine residues on albumin.

  • Symptom: Loss of compound signal in LC-MS not accounted for by precipitation.

  • Troubleshooting:

    • Run stability checks in serum-free media first.[1][2]

    • If using serum, quantify immediately (T=0) and after incubation (T=end) to calculate the "protein-bound fraction."[2]

Frequently Asked Questions (FAQs)

Q: Can I use sonication to redissolve the precipitate in the cell culture well? A: No. Sonicating media containing proteins (FBS) causes denaturation and frothing.[2] If precipitation occurs in the well, the experiment is compromised. You must improve the upstream formulation (see Module 2).

Q: My stock solution in DMSO turned from colorless to slight yellow over a month. Is it safe to use? A: Proceed with caution. Yellowing often indicates trace oxidation or aldol condensation products.[1] Check purity via LC-MS. If purity is <95%, discard. Always store aliquots at -20°C or -80°C to prevent freeze-thaw cycles which introduce moisture and accelerate degradation.[1][2]

Q: Why does the protocol recommend PEG400 over Tween-80? A: Tween-80 forms micelles that can sequester lipophilic drugs, artificially lowering the free concentration available to enter cells (micellar entrapment).[1][2] PEG400 acts as a co-solvent without forming micelles, providing a more accurate readout of cellular potency.

Summary of Physicochemical Data

PropertyValue / PredictionImplication
Molecular Weight ~268.24 g/mol Small molecule, drug-like.[1][2]
LogP (Predicted) 4.2 - 4.8Highly Lipophilic.[1][2] Requires organic carriers.[1]
Aqueous Solubility < 1 µg/mL (unformulated)Practically insoluble in pure water.[1][2]
pKa N/A (Neutral)pH adjustment (acid/base) will not improve solubility unless oxidized to acid.[1][2]
Reactive Group Aldehyde (C-CHO)Prone to oxidation and covalent protein binding.[1][2]

References

  • PubChem. 1-Benzofuran-5-carbaldehyde Compound Summary. National Library of Medicine. [Link][2]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics.[1] (General protocols for solubilizing Class II drugs). [Link]

Sources

Technical Guide: Optimizing Rap-Stoermer Condensation for 2-(4-Fluorobenzoyl)benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-BF-04F Subject: Reaction Optimization & Troubleshooting for Salicylaldehyde + 4-Fluorophenacyl Bromide Coupling Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Mechanics[1][2][3][4][5]

This guide details the optimization of the Rap-Stoermer condensation , a cascade reaction sequence used to synthesize 2-aroylbenzofurans.[1] Specifically, we address the coupling of salicylaldehyde (2-hydroxybenzaldehyde) with 4-fluorophenacyl bromide (2-bromo-1-(4-fluorophenyl)ethan-1-one) to produce 2-(4-fluorobenzoyl)benzofuran .

This scaffold is critical in drug discovery, serving as a pharmacophore for anti-tubercular, anti-inflammatory, and anti-cancer agents. The presence of the fluorine atom enhances metabolic stability and lipophilicity but alters the electronic parameters of the electrophile, requiring precise control over basicity and solvent polarity.

The Mechanistic Pathway

The reaction proceeds via a domino sequence:

  • 
    
    
    
    
    -Alkylation:
    Base-mediated attack of the phenoxide on the alkyl bromide.
  • Intramolecular Aldol Condensation: The active methylene of the ketone attacks the aldehyde carbonyl.

  • Dehydration: Aromatization to form the benzofuran ring.

RapStoermer cluster_0 Critical Control Point Reactants Reactants (Salicylaldehyde + 4-F-Phenacyl Bromide) Base Base Activation (Phenoxide Formation) Reactants->Base K2CO3 / DBU SideProduct Side Product: Hydrolysis (Alcohol) Reactants->SideProduct Moisture/H2O Intermediate1 Intermediate Ether (O-Alkylation) Base->Intermediate1 SN2 Attack (-HBr) Intermediate2 Aldol Adduct (Cyclization) Intermediate1->Intermediate2 Intramolecular Aldol Product Product 2-(4-Fluorobenzoyl) benzofuran Intermediate2->Product Dehydration (-H2O)

Figure 1: Mechanistic cascade of the Rap-Stoermer condensation. The critical control point is the transition from the ether intermediate to the cyclized product, which often stalls if basicity is insufficient.

Optimized Experimental Protocols

We present two protocols: Method A (Standard Laboratory Scale) and Method B (Green/High-Efficiency), along with a parameter selection guide.

Method A: Standard Reflux (Reliable & Scalable)

Best for: Initial gram-scale synthesis and high purity requirements.

  • Reagents:

    • Salicylaldehyde (1.0 equiv)

    • 4-Fluorophenacyl bromide (1.05 equiv) — Slight excess compensates for hydrolysis.

    • Potassium Carbonate (

      
      ) (2.0 equiv) — Anhydrous is critical.
      
    • Solvent: Acetone (Dry) or Acetonitrile (ACN).

  • Procedure:

    • Dissolve salicylaldehyde in dry acetone (0.2 M concentration).

    • Add anhydrous

      
       and stir at room temperature for 15 minutes to generate the phenoxide (yellow color change).
      
    • Add 4-fluorophenacyl bromide slowly.

    • Heat to reflux (

      
       for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
      
    • Workup: Cool, filter off inorganic salts, and evaporate solvent. Recrystallize from Ethanol/Water.

Method B: Phase Transfer Catalysis (Green/Fast)

Best for: High throughput, avoiding volatile organic solvents.

  • Reagents:

    • Salicylaldehyde (1.0 equiv)

    • 4-Fluorophenacyl bromide (1.0 equiv)

    • 
       (1.5 equiv)
      
    • Catalyst: TBAB (Tetrabutylammonium bromide) or PEG-400 (10 mol%).

    • Solvent: Water (or minimal ethanol paste).

  • Procedure:

    • Mix reactants and base in water with the catalyst.

    • Stir vigorously at

      
       or irradiate in a microwave reactor (
      
      
      
      , 10 min).
    • Workup: The product often precipitates as a solid. Filter, wash with water, and dry.

Parameter Optimization Matrix
VariableRecommendationTechnical Rationale
Base

(Preferred)
Strong enough to deprotonate phenol (

) and effect aldol cyclization, but mild enough to prevent polymerization.
Solvent Acetone / ACNPolar aprotic solvents favor

kinetics. Protic solvents (EtOH) can solvate the nucleophile, slowing the first step.
Temperature Reflux (

)
Required to overcome the activation energy of the second step (cyclization). Room temp often stops at the ether intermediate.
Catalyst NaI (Additive)Adding 10 mol% NaI can accelerate the reaction via the Finkelstein reaction (converting bromide to more reactive iodide in situ).

Troubleshooting Center

Diagnostic Decision Tree

Troubleshooting Problem Issue: Low Yield or Impure Product CheckTLC Check TLC/LCMS: Identify Major Species Problem->CheckTLC Case1 Starting Materials Remain CheckTLC->Case1 SM Present Case2 Intermediate Ether Isolated (Non-cyclized) CheckTLC->Case2 New Spot (High Rf) Case3 Side Product: Alcohol (Hydrolysis) CheckTLC->Case3 New Spot (Low Rf) Sol1 Action: Increase Temp or Switch to DMF/PEG-400 Case1->Sol1 Sol2 Action: Base is too weak. Add DBU or Reflux longer. Case2->Sol2 Sol3 Action: Solvent Wet. Use Anhydrous solvent/base. Case3->Sol3

Figure 2: Troubleshooting logic for common failure modes in benzofuran synthesis.

Specific Issue Guides

Issue 1: The reaction stalls at the intermediate ether.

  • Symptom: LCMS shows mass corresponding to [M+H] of the ether, but the cyclized benzofuran (M-18) is absent.

  • Root Cause: The base strength or temperature is insufficient to deprotonate the alpha-methylene of the ketone for the intramolecular aldol step.

  • Solution:

    • Do not discard. Add a stronger base (e.g., 0.5 equiv KOH or DBU) directly to the reaction mixture.

    • Increase temperature to reflux.

    • Preventative: Ensure the reaction runs for at least 4 hours at reflux.

Issue 2: Hydrolysis of 4-fluorophenacyl bromide.

  • Symptom: Formation of 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (phenacyl alcohol).

  • Root Cause: Presence of water in the solvent or hygroscopic base. The 4-fluoro substituent makes the carbonyl highly electrophilic, but the alpha-carbon is also susceptible to attack by water.

  • Solution:

    • Flame-dry glassware.

    • Use fresh anhydrous

      
       (dry in an oven at 
      
      
      
      overnight).
    • Use molecular sieves in the solvent (Acetone/DMF).

Issue 3: "Sticky" Polymer/Tar Formation.

  • Root Cause: Salicylaldehyde is prone to oxidative dimerization or Cannizzaro-type reactions if the base concentration is too high or if oxygen is present at high temps.

  • Solution:

    • Perform the reaction under a nitrogen atmosphere.

    • Add the base before the phenacyl bromide to ensure the phenoxide forms cleanly, then add the bromide slowly.

Frequently Asked Questions (FAQs)

Q: Does the fluorine atom affect the reaction rate compared to unsubstituted phenacyl bromide? A: Yes. The fluorine atom at the para position is electron-withdrawing. This increases the acidity of the alpha-protons on the phenacyl group, theoretically accelerating the cyclization step (aldol condensation). However, it also makes the alkyl bromide more electrophilic, increasing sensitivity to moisture (hydrolysis risk).

Q: Can I use NaOH instead of


? 
A:  NaOH is effective but risky. Strong hydroxide bases can cause the Cannizzaro reaction with salicylaldehyde or hydrolyze the ester/ether linkages if not carefully controlled. 

is preferred because it buffers the pH to a range that favors alkylation/cyclization without aggressive side reactions.

Q: How do I purify the product if recrystallization fails? A: If the solid does not crash out upon adding water, extract with Ethyl Acetate, dry over


, and perform flash column chromatography.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, move to 90:10). The benzofuran product is usually less polar than the starting salicylaldehyde.

Q: Is this reaction amenable to microwave synthesis? A: Highly. Microwave irradiation (MW) is excellent for Rap-Stoermer condensations. It typically reduces reaction times from 6 hours to 10–20 minutes and often improves yields by suppressing side reactions due to the short thermal exposure.

References

  • Review of Benzofuran Synthesis: Khanam, H., & Shamsi, F. (2015). Bioactive Benzofuran derivatives: A review. Journal of Saudi Chemical Society. [Link]

  • Rap-Stoermer Reaction Mechanics: Mahajan, P. S., et al. (2020).[2] Rap–Stoermer reaction: A review on recent progress. Synthetic Communications. [Link]

  • Green Chemistry Protocols (PEG-400/Water): Rao, M. L. N., et al. (2012). A green and efficient synthesis of 2-aroylbenzofurans under solvent-free conditions. Green Chemistry Letters and Reviews. [Link]

  • Microwave Assisted Synthesis: Kumbhare, R. M., et al. (2011). Synthesis and anti-inflammatory activity of novel 2-(substituted benzoyl)benzofurans. European Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fluorinated vs. Non-Fluorinated Benzofuran Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Benzofuran Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated benzofuran aldehydes are critical intermediates in the synthesis of bioactive pharmacophores, including anti-arrhythmic agents (e.g., amiodarone analogs) and novel psychotropic substances. Their structural validation relies heavily on Mass Spectrometry (MS).

This guide provides a technical comparison between non-fluorinated benzofuran-2-carboxaldehyde and its fluorinated analogs (e.g., 5-fluorobenzofuran-2-carboxaldehyde). By analyzing the fragmentation kinetics and mass shifts, researchers can distinguish positional isomers and validate synthetic outcomes.

Key Insight: Unlike chloro- or bromo-derivatives, the C-F bond is metabolically and energetically stable under standard Electron Ionization (EI) conditions (70 eV). Consequently, the fluorine atom acts as a robust "mass tag," shifting the entire fragmentation series without altering the fundamental cleavage pathways of the benzofuran core.

Mechanistic Fragmentation Analysis

The Baseline: Benzofuran-2-carboxaldehyde

To understand the fluorinated pattern, we must first establish the baseline fragmentation of the parent compound, benzofuran-2-carboxaldehyde (MW 146) .

  • Molecular Ion (

    
    ):  Intense peak at m/z 146 . The aromatic benzofuran system stabilizes the radical cation.
    
  • 
    -Cleavage (Loss of H):  The aldehyde hydrogen is lost to form the stable acylium ion (m/z 145) . This is a diagnostic cleavage for aromatic aldehydes.
    
  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da) to form the benzofuranyl cation (m/z 117) or, more commonly, undergoes a rearrangement involving the furan ring opening to form a tropylium-like species.

  • Secondary CO Loss: A second loss of CO (from the furan ring oxygen) is observed, leading to the phenyl cation (m/z 89/90) .

The Variable: Fluorinated Analogs (e.g., 5-Fluoro)

When a fluorine atom is introduced (e.g., at the C5 position), the molecular weight increases by 18 Da (F = 19, H = 1). The fragmentation pathway mirrors the parent, but with specific mass shifts.

  • Stability of C-F: The C-F bond energy (~485 kJ/mol) is significantly higher than C-H (~413 kJ/mol) or C-C (~347 kJ/mol). Therefore, loss of F is rare in the primary fragmentation steps.

  • Inductive Effects: The electron-withdrawing nature of fluorine destabilizes the acylium ion slightly compared to the non-fluorinated parent, potentially reducing the relative abundance of the

    
     peak in favor of the 
    
    
    
    fragment.
Comparative Data Table
Fragment Ion IdentityMechanismNon-Fluorinated (m/z)5-Fluoro Analog (m/z)Mass Shift (

)
Molecular Ion (

)
Ionization146 164 +18
Acylium Ion

-Cleavage (Loss of H

)
145 163 +18
Benzofuranyl Cation Loss of CO (-28)117 135 +18
Ring-Opened Cation Furan Ring Cleavage118 136 +18
Benzyne/Phenyl Cation Secondary Loss of CO89/90 107/108 +18
HF Elimination Rearrangement (Rare)*N/A144 -20 (from M)

*Note: HF elimination is generally minor in simple aromatic aldehydes but becomes significant if alkyl side chains are present (e.g., in APB derivatives).

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the parallel fragmentation pathways. The "Mass Tag" effect of the fluorine atom is evident in the preservation of the +18 Da shift throughout the cascade.

FragmentationPathway cluster_nonfluoro Pathway A: Benzofuran-2-carboxaldehyde cluster_fluoro Pathway B: 5-Fluorobenzofuran-2-carboxaldehyde NF_M Molecular Ion [C9H6O2]+. m/z 146 NF_Acyl Acylium Ion [C9H5O2]+ m/z 145 NF_M->NF_Acyl -H (1 Da) F_M Molecular Ion [C9H5FO2]+. m/z 164 NF_M->F_M +F Subst. NF_Rad Benzofuran Radical [C8H6O]+. m/z 118 NF_Acyl->NF_Rad -CO (28 Da) (Rearrangement) F_Acyl Fluoro-Acylium Ion [C9H4FO2]+ m/z 163 NF_Acyl->F_Acyl +18 Da NF_Ph Phenyl Cation [C7H5]+ m/z 89 NF_Rad->NF_Ph -CO/CHO (Ring Opening) F_Ph Fluorophenyl Cation [C7H4F]+ m/z 107 NF_Ph->F_Ph +18 Da F_M->F_Acyl -H (1 Da) F_Rad Fluoro-Benzofuran Rad [C8H5FO]+. m/z 136 F_Acyl->F_Rad -CO (28 Da) F_Rad->F_Ph -CO (28 Da)

Figure 1: Parallel fragmentation cascades showing the conservation of the fluorine mass tag.

Experimental Protocols

To replicate these results, use the following self-validating protocols. These methods are designed to differentiate isomers and ensure clean fragmentation spectra.

GC-MS Protocol (Electron Ionization)

Objective: Hard ionization to observe the full fragmentation fingerprint.

  • Sample Preparation: Dissolve 1 mg of aldehyde in 1 mL of HPLC-grade Ethyl Acetate.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

Validation Check: The ratio of the Molecular Ion (


) to the Base Peak should be consistent across three injections. For aldehydes, the 

peak is often prominent; if missing, check for oxidation of the sample to carboxylic acid (M+16).
LC-MS Protocol (Electrospray Ionization)

Objective: Soft ionization for molecular weight confirmation and purity analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (+).

  • Key Observation: Aldehydes may form hemiacetals with methanol; use Acetonitrile to avoid artifacts. Look for

    
     and 
    
    
    
    adducts.[1]

Analytical Workflow Diagram

Workflow Sample Crude Sample (Fluorinated Aldehyde) Prep Dilution (EtOAc for GC, ACN for LC) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC EI EI Source (70eV) Hard Ionization GC->EI Elution Spectrum Mass Spectrum Analysis EI->Spectrum Fragmentation Decision Isomer ID Based on Retention & Ions Spectrum->Decision Compare vs Baseline

Figure 2: Analytical workflow for the identification of fluorinated benzofuran aldehydes.

References

  • NIST Mass Spectrometry Data Center. "Benzofuran-2-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. [Link]

  • Begala, M., et al. (2009).[2] "Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization." Journal of Mass Spectrometry, 44(2), 245-251.[2] [Link]

  • Barnes, A. J., et al. (2007). "2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra." Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]

Sources

A Comparative Guide to the FTIR Analysis of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the key infrared absorption frequencies for the complex heterocyclic molecule, 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde. Designed for researchers in medicinal chemistry and materials science, this document synthesizes data from analogous structures to predict and interpret the Fourier-Transform Infrared (FTIR) spectrum of the title compound. We will dissect the molecule's vibrational modes, compare them against simpler structural analogs, and provide a robust experimental framework for empirical validation.

Structural and Spectroscopic Overview

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde is a multi-functionalized aromatic compound. Its structure integrates a benzofuran core, an aryl ketone, a benzaldehyde, and a fluorine substituent. This unique combination of functional groups gives rise to a complex but highly characteristic FTIR spectrum. FTIR spectroscopy is an indispensable, non-destructive technique for confirming the synthesis and purity of such molecules by identifying their constituent functional groups and overall "fingerprint."

The primary analytical challenge lies in distinguishing between the two carbonyl groups—the ketone and the aldehyde—and identifying the various vibrations associated with the fused aromatic system, the ether linkage, and the carbon-fluorine bond.

Caption: Molecular structure of the target compound.

Predicted Characteristic FTIR Peaks: A Comparative Analysis

No direct experimental spectrum for 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde is readily available in public databases. Therefore, we present a predicted spectrum based on well-established data from its core structural components: benzaldehyde, benzophenone, benzofuran, and fluorinated aromatics.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Rationale & Comparative Insights
Aldehyde C-H Stretch (Fermi Doublet)~2860 & ~2760This pair of weak to medium bands is highly diagnostic for an aldehyde C-H bond. Its presence clearly distinguishes the aldehyde from a ketone. Benzaldehyde shows similar peaks around 2850-2750 cm⁻¹[1].
Aromatic System C-H Stretch3100 - 3000Typical for sp² C-H bonds on benzene rings. These are generally weak to medium, sharp peaks appearing just above 3000 cm⁻¹[2].
Ketone (Aroyl) C=O Stretch~1665 - 1650The diaryl ketone (benzophenone) C=O stretch appears strongly around 1652 cm⁻¹[3]. Conjugation with both the benzofuran and the fluorophenyl rings delocalizes electron density, lowering the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
Aldehyde C=O Stretch~1705 - 1690Aldehyde carbonyls attached to an aromatic ring absorb in this region[2]. This peak is expected to be at a higher frequency than the ketone C=O due to the differing electronic environments. It will be a very strong and sharp absorption.
Aromatic System C=C Stretch (In-ring)1600 - 1450Multiple medium to strong bands are expected in this region, corresponding to the skeletal vibrations of the three aromatic rings. These are characteristic of aromatic compounds[4].
Benzofuran System C-O-C Asymmetric Stretch~1250 - 1220The ether linkage within the furan ring gives rise to a strong C-O stretching band. This is a key feature of the benzofuran core.
Fluorinated Ring C-F Stretch~1230 - 1150The C-F bond produces a very strong and characteristic absorption in this region[1]. This peak may overlap with the C-O-C ether stretch, potentially appearing as a broad, intense absorption feature.
Benzofuran System Ring & C-H Bending1180 - 750This "fingerprint region" contains numerous complex bands. Specific patterns related to the substitution on the benzofuran and benzene rings, including out-of-plane C-H bending, will be present here[5].

In-Depth Discussion and Spectral Deconvolution

The Carbonyl Region (1750-1650 cm⁻¹): A Tale of Two C=O Bonds

The most informative region in the spectrum of 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde is where the carbonyl absorptions appear.

  • Ketone C=O: The aroyl ketone is extensively conjugated. This resonance effect weakens the C=O double bond, lowering its vibrational frequency. For comparison, simple benzophenone absorbs strongly around 1652-1654 cm⁻¹[3][6]. We predict a similar value for the target molecule.

  • Aldehyde C=O: The aldehyde carbonyl, attached to the benzofuran ring, is also conjugated. Aromatic aldehydes typically show a C=O stretch around 1705 cm⁻¹[2]. The key to identification will be the presence of two distinct, strong C=O peaks, with the aldehyde peak appearing at a higher wavenumber than the ketone peak.

The Diagnostic Aldehyde C-H Stretches

While the C=O region can be crowded, the aldehyde functional group provides another unique identifier. The C-H bond of the aldehyde group exhibits a characteristic "Fermi doublet," appearing as two weak-to-medium bands around 2860 cm⁻¹ and 2760 cm⁻¹[1]. The presence of these two peaks is unambiguous evidence for an aldehyde and is crucial for distinguishing it from a ketone, which lacks this feature.

Dissecting the Fingerprint Region (1300-700 cm⁻¹)

This region will be complex but highly valuable.

  • C-F and C-O-C Overlap: The strong C-F stretch (predicted ~1230-1150 cm⁻¹) and the strong asymmetric C-O-C stretch of the furan ring (~1250-1220 cm⁻¹) are expected to fall in a similar area. This may result in a very intense, possibly broad, absorption band.

  • Benzofuran Core: Substituted benzofurans display characteristic bands between 1180-1020 cm⁻¹, which are related to the vibrations of the furan part of the molecule[5].

  • Aromatic Substitution: The pattern of C-H out-of-plane bending bands between 900-700 cm⁻¹ can provide information about the substitution patterns on the aromatic rings.

Recommended Experimental Protocol

To obtain a high-quality FTIR spectrum of this solid compound, the following protocol is recommended.

G start Start: Obtain Solid Sample prep Sample Preparation (KBr Pellet Method) start->prep grind Grind 1-2 mg of sample with 100-200 mg of dry KBr prep->grind Step 1 press Press mixture into a transparent pellet using a hydraulic press grind->press Step 2 analysis FTIR Spectrometer Analysis press->analysis bg Collect background spectrum (empty sample chamber) analysis->bg Step 3 sample_scan Place KBr pellet in sample holder and collect sample spectrum bg->sample_scan Step 4 process Data Processing sample_scan->process transform Perform Fourier Transform process->transform Step 5a subtract Subtract background spectrum transform->subtract Step 5b interpret Analyze Spectrum: Identify characteristic peaks subtract->interpret end End: Correlate with Predicted Data interpret->end

Sources

HPLC Method Validation for 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Dronedarone Intermediate Analysis

Executive Summary & Chemical Context[1][2]

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde (hereafter referred to as FBBC ) is a critical synthetic intermediate in the manufacturing of Dronedarone Hydrochloride (Multaq®), a Class III anti-arrhythmic drug.

In the synthesis pathway, FBBC represents the scaffold prior to the N-alkylation and butyl chain attachment. Its purity is a Critical Quality Attribute (CQA) because impurities at this stage—specifically des-fluoro analogs or positional isomers—can propagate through the synthesis, resulting in drug substance impurities that are difficult to remove during final crystallization.

This guide challenges the traditional "generic C18" approach by proposing a Core-Shell Phenyl-Hexyl methodology. While standard C18 columns are sufficient for basic retention, they often fail to resolve the subtle selectivity differences required for fluorinated aromatic isomers, leading to co-elution and "hidden" impurities.

Comparative Analysis: The Standard vs. The Advanced Approach

The following comparison evaluates the industry-standard method (Method A) against the proposed optimized method (Method B).

The Challenge: Fluorine-Selectivity

The fluorine atom on the benzoyl ring induces a specific dipole and electron-withdrawing effect. Standard alkyl-bonded phases (C18) interact primarily through hydrophobicity (London dispersion forces). They often struggle to differentiate between the target FBBC and potential de-fluorinated impurities (where F is replaced by H or Cl).

Method B (Phenyl-Hexyl) utilizes


 interactions. The electron-deficient fluorinated ring of FBBC interacts strongly with the phenyl ring of the stationary phase, providing a unique selectivity mechanism ("Orthogonal Selectivity") that C18 lacks.
Performance Matrix
FeatureMethod A: Traditional Standard Method B: Optimized Advanced (Recommended)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Resolution (Rs) of Isomers 1.2 - 1.5 (Marginal)> 2.5 (Excellent)
Run Time 25 - 35 minutes8 - 12 minutes
Backpressure Low (< 150 bar)Moderate (250 - 350 bar)
Solvent Consumption High (~30 mL/run)Low (~10 mL/run)
Detection Limit (LOD) ~0.5 µg/mL~0.1 µg/mL (Sharper peaks)

Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a core-shell particle ensures high efficiency (narrow peaks), while the Phenyl-Hexyl chemistry ensures specificity for the fluorinated moiety.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: UHPLC or HPLC system with binary gradient pump and PDA/UV detector.

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 280 nm (Maxima for benzofuran backbone) and 254 nm (secondary check).

Mobile Phase System[7]
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Rationale: Acidic pH (~2.7) suppresses the ionization of any potential phenolic impurities, ensuring they elute as sharp neutrals rather than broad ions.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Rationale: ACN has a lower UV cutoff than Methanol and provides sharper peaks for aromatic compounds.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold
8.01090Linear Ramp
10.01090Wash
10.19010Re-equilibration
12.09010End of Run

Method Development Logic (Visualization)

The following decision tree illustrates the logic applied to select the Phenyl-Hexyl phase over the traditional C18, utilizing the specific chemical properties of FBBC.

MethodSelection Start Analyte: FBBC (Benzofuran + Fluorobenzoyl) Q1 Is the analyte Fluorinated or Aromatic? Start->Q1 PathA Standard C18 (Hydrophobic only) Q1->PathA No (Aliphatic) PathB Phenyl-Hexyl (Pi-Pi + Hydrophobic) Q1->PathB Yes ResultA Risk: Co-elution of positional isomers PathA->ResultA ResultB Success: Orthogonal Selectivity High Resolution PathB->ResultB Speed Requirement: High Throughput? PathB->Speed Final Selected: Core-Shell Phenyl-Hexyl 2.7µm ResultB->Final Speed->Final Use Core-Shell

Figure 1: Method Selection Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for fluorinated aromatics.

Validation Strategy (ICH Q2 R2)

The validation must demonstrate that the method is suitable for its intended purpose (Purity Assay). The following parameters are mandatory under ICH Q2(R2).

Specificity (Forced Degradation)

Objective: Prove the method can separate FBBC from its degradation products.

  • Protocol: Expose FBBC stock solution (1 mg/mL) to:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, Room Temp, 1 hour (Benzofurans are base-sensitive).

    • Oxidation: 3% H2O2, Room Temp, 2 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution > 1.5 between FBBC and nearest degradant.

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Confirm no matrix interference.

  • Protocol: Spike known amounts of FBBC into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Triplicate injections.[2]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD

    
     for peak area and retention time.
    
Limit of Quantification (LOQ)

Objective: Define the lowest quantifiable purity level.

  • Method: Signal-to-Noise (S/N) ratio method.[3]

  • Protocol: Dilute standard until S/N

    
    .
    
  • Relevance: Crucial for detecting trace impurities < 0.10%.

Validation Workflow Diagram

This diagram outlines the sequential execution of the validation study to ensure compliance with ICH Q2(R2).

ValidationWorkflow Plan Validation Protocol (Pre-Approval) SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Plan->SysSuit Spec Specificity (Stress Testing) SysSuit->Spec LinAcc Linearity & Accuracy (5 Levels, Spiking) Spec->LinAcc Robust Robustness (Flow +/- 0.1, Temp +/- 5C) LinAcc->Robust Report Final Validation Report (ICH Q2) Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) lifecycle management.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency. 2024.

  • Garg, R. et al. Dronedarone: A Review of its Synthesis and Impurity Profiling.Journal of Pharmaceutical and Biomedical Analysis. This source discusses the specific synthetic pathway involving the benzofuran intermediates.

  • Phenomenex Application Guide.Selectivity Comparison of Phenyl-Hexyl vs.

    
     interaction mechanism for fluorinated aromatics. 
    
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

A Comparative Guide to the X-ray Crystallography of 2-Aroylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the X-ray crystallography data for 2-benzoylbenzofuran and its analogs. Designed for researchers, medicinal chemists, and material scientists, this document delves into the structural nuances that govern the solid-state properties of this important class of heterocyclic compounds. By examining the influence of various substituents on molecular conformation and crystal packing, we aim to provide actionable insights for rational drug design and the development of novel crystalline materials.

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 2-aroylbenzofurans, in particular, have attracted significant attention as their geometry and electronic properties are crucial for their interaction with biological targets.[3][5] Understanding their three-dimensional structure through single-crystal X-ray diffraction is therefore paramount for elucidating structure-activity relationships (SAR).

This guide will focus on the crystal structure of 2-benzoylbenzofuran as a foundational model and compare it with other substituted benzofuran derivatives to illustrate key structural principles.

Core Molecular Structure & Logic of Analysis

The analysis of 2-aroylbenzofuran crystal structures hinges on understanding the interplay between the relatively rigid benzofuran ring system and the conformational flexibility of the aroyl substituent. The key parameters for comparison include bond lengths, bond angles, and, most importantly, the torsion angle between the benzofuran and the aroyl moieties. These parameters are dictated by the electronic nature and steric bulk of substituents on both ring systems, which in turn govern the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that define the crystal lattice.

cluster_synthesis Synthesis & Crystallization cluster_analysis Crystallographic Analysis cluster_interpretation Structural Interpretation Syn Synthesis of Analog Pur Purification Syn->Pur Crude Product Cry Crystallization Pur->Cry Pure Compound XRD X-ray Diffraction Cry->XRD Single Crystal Data Data Collection & Processing XRD->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Params Geometric Parameters Refine->Params Packing Crystal Packing Analysis Params->Packing SAR Structure-Property Relationship Packing->SAR

Caption: Logic of crystallographic structural analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 2-benzoylbenzofuran and selected analogs. This comparison highlights how different substituents influence the crystal system, space group, and molecular arrangement. The selection of analogs with substituents at various positions (C2, C3, and C5) allows for a broad understanding of structure-directing effects.

Compound NameCCDC No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Benzoylbenzofuran278563C₁₅H₁₀O₂OrthorhombicP2₁2₁2₁7.337(2)10.158(3)14.498(4)90[6]
5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester831573C₁₇H₁₄N₂O₇TriclinicP-19.268(13)11.671(15)15.414(2)72.683(5)[1]
2,5-Dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran1029621C₁₇H₁₆O₃SMonoclinicP2₁/c16.7338(4)8.0646(2)21.8195(6)95.296(1)[7]
2-(5-Methoxy-1-benzofuran-3-yl)acetic acid1401314C₁₁H₁₀O₄MonoclinicP2₁/c5.8096(3)13.2034(5)12.5738(6)97.641(3)[8]

Analysis of Structural Data:

  • 2-Benzoylbenzofuran: As the parent compound, its orthorhombic crystal system and chiral space group (P2₁2₁2₁) are noteworthy. The absence of strong hydrogen bond donors results in a packing dominated by van der Waals forces and likely C-H···O interactions. The torsion angle between the benzofuran and phenyl rings is a critical parameter defining its conformation.

  • 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester: The introduction of a nitro group at the C5 position, a strong electron-withdrawing and hydrogen bond-accepting group, significantly alters the intermolecular interactions.[1] The presence of multiple polar groups leads to a more complex packing arrangement, reflected in the triclinic crystal system. The crystal packing is stabilized by C-H···O intermolecular hydrogen bonds.[1]

  • 2,5-Dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran: Here, a bulky sulfonyl group is present at the C3 position. This substitution introduces significant steric hindrance, which is reflected in the large dihedral angle between the benzofuran and the phenyl rings (83.88° and 86.94° for the two independent molecules in the asymmetric unit).[7] The crystal packing is characterized by C-H···O hydrogen bonds and C-H···π interactions.[7]

  • 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid: The methoxy group at C5 and the acetic acid at C2 provide both hydrogen bond donating and accepting capabilities. This leads to the formation of strong O-H···O hydrogen bonds, creating centrosymmetric dimers, a common supramolecular synthon for carboxylic acids.[8] These dimers then assemble into layers via C-H···O interactions.[8]

Experimental Protocols: A Self-Validating System

The synthesis and crystallization of 2-aroylbenzofuran analogs require a systematic approach. The protocols described below are generalized from established literature methods and are designed to be self-validating by including in-process checks.

Protocol 1: Synthesis of 2-Aroylbenzofurans via Rap-Stoermer Reaction

This classical method involves the condensation of a substituted salicylaldehyde with an α-bromoacetophenone.[2]

start Start: Salicylaldehyde & α-Bromoacetophenone mix Mix in Acetone with K₂CO₃ start->mix reflux Reflux (6-8 h) mix->reflux tlc TLC Monitoring reflux->tlc tlc->reflux Incomplete workup Aqueous Workup tlc->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry (Na₂SO₄), Filter, Evaporate extract->dry purify Column Chromatography (Silica Gel) dry->purify end Product: 2-Aroylbenzofuran purify->end

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of substituted salicylaldehyde (1.0 eq) in acetone (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq) and the corresponding substituted α-bromoacetophenone (1.1 eq).

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the initial O-alkylation. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Reflux: Stir the mixture vigorously and heat to reflux for 6-8 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Causality: This removes any remaining inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent is critical.

Step-by-Step Methodology:

  • Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures like petroleum ether/ethyl acetate) to the point of saturation at a slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly in a vibration-free environment over several days.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (an "anti-solvent" like hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately proceed to X-ray diffraction analysis.

Conclusion

The crystallographic analysis of 2-aroylbenzofurans reveals a rich interplay of steric and electronic effects that dictate their solid-state architecture. While the parent 2-benzoylbenzofuran provides a fundamental template, the introduction of various functional groups allows for the fine-tuning of crystal packing through diverse intermolecular interactions, including hydrogen bonds and π-π stacking. The protocols and comparative data presented in this guide offer a robust framework for researchers to synthesize, crystallize, and structurally characterize novel analogs, thereby accelerating the discovery of new therapeutic agents and functional materials based on the versatile benzofuran scaffold.

References

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95808, 2-Benzoylbenzofuran. Retrieved from [Link].

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773875, 1-Benzofuran-5-carbaldehyde. Retrieved from [Link].

  • Pisano, C., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. Available at: [Link].

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link].

  • CCDC. (n.d.). CCDC 2234494: Experimental Crystal Structure Determination. Retrieved from [Link].

  • Sanofi. (2013). Preparation of benzofurans and use thereof as synthetic intermediates. Google Patents.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link].

  • Zhang, D., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. Available at: [Link].

  • Trapani, G., et al. (2012). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Bioorganic & Medicinal Chemistry, 20(1), 128-137. Available at: [Link].

  • Choi, H. D., et al. (2014). Crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1189–o1190. Available at: [Link].

  • Basanagouda, M., et al. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o1053-o1054. Available at: [Link].

  • Al-Warhi, T., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Crystals, 13(8), 1238. Available at: [Link].

  • Al-Warhi, T., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1673. Available at: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.